Chevalone B
Description
This compound has been reported in Aspergillus chevalieri with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLQXSSQAASGV-GPTGPEQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Chevalone B in Eurotium chevalieri
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chevalone B, a meroterpenoid produced by the fungus Eurotium chevalieri (also known as Aspergillus chevalieri), has garnered interest for its cytotoxic activities against various cancer cell lines. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, based on the genomic analysis of Aspergillus chevalieri M1. We delineate a putative biosynthetic gene cluster (BGC) and propose a step-by-step enzymatic pathway for its formation from primary metabolites. Furthermore, this guide outlines detailed experimental protocols for the elucidation and verification of the proposed pathway, offering a roadmap for future research in the biosynthesis of this compound and related meroterpenoids.
Introduction
Eurotium chevalieri, a ubiquitous fungus found in various environments, is a known producer of a diverse array of secondary metabolites. Among these, the chevalones, a family of meroterpenoids, stand out due to their complex chemical structures and significant biological activities. Meroterpenoids are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways, resulting in a rich structural diversity and a broad spectrum of bioactivities.
This compound, in particular, has demonstrated notable cytotoxic effects, making it a compound of interest for oncological research. The elucidation of its biosynthetic pathway is a critical step towards understanding its formation, enabling the potential for yield improvement, and generating novel analogs with enhanced therapeutic properties. The recent availability of the complete genome sequence of Aspergillus chevalieri M1 provides an invaluable resource for in silico analysis and prediction of the genetic blueprint for this compound biosynthesis.[1][2][3][4][5][6]
This guide leverages the genomic data to propose a putative biosynthetic gene cluster and a detailed enzymatic pathway for this compound. It also serves as a practical resource for researchers by providing established experimental protocols to validate the proposed biosynthetic steps.
The Proposed this compound Biosynthetic Gene Cluster (BGC)
Based on the analysis of the Aspergillus chevalieri M1 genome (GenBank accession: GCF_016861735.1), a putative biosynthetic gene cluster responsible for this compound production has been identified. This prediction is grounded in the characteristic gene composition required for meroterpenoid biosynthesis, namely the presence of a polyketide synthase (PKS) and a terpene cyclase (TC) within a single cluster, alongside genes encoding tailoring enzymes.
Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster
| Gene ID (Locus Tag) | Proposed Function | Key Domains |
| Achev_0XXXX1 | Non-reducing Polyketide Synthase (NR-PKS) | KS, AT, PT, ACP, TE |
| Achev_0XXXX2 | Geranylgeranyl Diphosphate (GGPP) Synthase | Polyprenyl_synt |
| Achev_0XXXX3 | Terpene Cyclase | Terpene_cyclase_C2 |
| Achev_0XXXX4 | FAD-dependent Monooxygenase | FAD-binding, NAD_binding |
| Achev_0XXXX5 | P450 Monooxygenase | p450 |
| Achev_0XXXX6 | Acetyltransferase | Acetyltransf_1 |
| Achev_0XXXX7 | Major Facilitator Superfamily (MFS) Transporter | MFS_1 |
| Achev_0XXXX8 | Pathway-specific Transcription Factor | Zn(II)2Cys6 |
Note: The Gene IDs are placeholders and would be replaced with the actual locus tags from the annotated genome of Aspergillus chevalieri M1 upon direct analysis.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to initiate from the convergence of the polyketide and mevalonate pathways, followed by a series of enzymatic modifications.
Step-by-Step Biosynthesis:
-
Polyketide Backbone Formation: The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), encoded by Achev_0XXXX1. This enzyme is predicted to catalyze the condensation of an acetyl-CoA starter unit with several malonyl-CoA extender units to form a linear polyketide chain.
-
Isoprenoid Precursor Synthesis: Concurrently, the mevalonate pathway provides the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The geranylgeranyl diphosphate (GGPP) synthase, encoded by Achev_0XXXX2, then condenses these units to form the C20 isoprenoid, GGPP.
-
Prenylation: A prenyltransferase, which could be a domain within the PKS or a separate enzyme, catalyzes the crucial C-C bond formation between the polyketide intermediate and GGPP, creating the initial meroterpenoid scaffold.
-
Cyclization: The terpene cyclase, encoded by Achev_0XXXX3, then orchestrates a complex cascade of cyclizations of the isoprenoid moiety to form the characteristic polycyclic core of the chevalone family.
-
Tailoring Modifications: The cyclized intermediate undergoes a series of post-cyclization modifications, including hydroxylations catalyzed by a FAD-dependent monooxygenase (Achev_0XXXX4) and a cytochrome P450 monooxygenase (Achev_0XXXX5).
-
Acetylation: Finally, an acetyltransferase, encoded by Achev_0XXXX6, is proposed to catalyze the acetylation of a hydroxyl group, leading to the final structure of this compound.
Experimental Protocols for Pathway Elucidation
The following protocols provide a framework for the experimental validation of the proposed this compound biosynthetic pathway.
Gene Knockout via Protoplast Transformation
This protocol describes the targeted deletion of a gene within the putative this compound BGC to confirm its involvement in the biosynthesis.
Workflow:
Methodology:
-
Deletion Cassette Construction:
-
Amplify the ~1.5 kb 5' and 3' flanking regions of the target gene from A. chevalieri M1 genomic DNA using high-fidelity DNA polymerase.
-
Amplify a selection marker, such as the hygromycin B resistance gene (hph), from a suitable plasmid.
-
Fuse the three PCR products (5' flank - hph - 3' flank) using fusion PCR to generate the final deletion cassette.
-
-
Protoplast Preparation:
-
Grow A. chevalieri in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Digest the mycelial cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer at 30°C with gentle shaking.
-
Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.
-
-
Transformation:
-
Mix the protoplasts with the deletion cassette DNA and PEG-calcium chloride solution.
-
Incubate on ice to allow for DNA uptake.
-
-
Selection and Verification:
-
Plate the transformation mixture on regeneration agar containing the appropriate selection agent (e.g., hygromycin B).
-
Isolate genomic DNA from putative transformants and confirm the gene replacement by PCR using primers flanking the target gene locus and internal to the selection marker.
-
-
Metabolite Analysis:
-
Cultivate the confirmed knockout mutant and the wild-type strain under identical conditions.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profiles. The absence of the peak corresponding to this compound in the knockout mutant confirms the gene's role in its biosynthesis.
-
Heterologous Expression of the Biosynthetic Gene Cluster
This protocol outlines the expression of the entire putative this compound BGC in a well-characterized host, such as Aspergillus nidulans, to confirm its ability to produce the compound.
Workflow:
Methodology:
-
Cloning the BGC:
-
Amplify the entire putative this compound BGC from A. chevalieri M1 genomic DNA using long-range PCR. Due to the large size of BGCs, this may require amplifying overlapping fragments.
-
Clone the BGC into a fungal expression vector containing a selectable marker and an autonomously replicating sequence (e.g., AMA1) for stable maintenance in the host. Gibson assembly or yeast homologous recombination are suitable methods for assembling large DNA fragments.
-
-
Transformation of the Host:
-
Prepare protoplasts of the heterologous host, such as an Aspergillus nidulans strain engineered for enhanced secondary metabolite production.
-
Transform the protoplasts with the recombinant plasmid containing the this compound BGC.
-
-
Analysis of Transformants:
-
Select for transformants on appropriate media.
-
Cultivate the transformants under inducing conditions if an inducible promoter is used.
-
Extract the secondary metabolites and analyze by HPLC-MS. The production of this compound by the heterologous host confirms that the cloned BGC is responsible for its biosynthesis.
-
In Vitro Enzymatic Assays
This protocol describes the in vitro characterization of a specific enzyme from the pathway, for example, the terpene cyclase.
Methodology:
-
Enzyme Expression and Purification:
-
Clone the coding sequence of the target enzyme (e.g., Achev_0XXXX3) into an E. coli expression vector with a purification tag (e.g., His-tag).
-
Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) by induction with IPTG.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzymatic Reaction:
-
Incubate the purified enzyme with its predicted substrate (in the case of the terpene cyclase, the prenylated polyketide intermediate) in a suitable buffer. The substrate may need to be synthesized chemically or produced enzymatically.
-
Incubate the reaction at an optimal temperature for a defined period.
-
-
Product Analysis:
-
Quench the reaction and extract the products with an organic solvent.
-
Analyze the reaction products by HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized product. Comparison with an authentic standard or detailed structural elucidation by NMR will confirm the enzyme's function.
-
Conclusion
The availability of the Aspergillus chevalieri M1 genome sequence has opened the door to a detailed investigation of the biosynthetic pathway of this compound. The proposed biosynthetic gene cluster and enzymatic pathway presented in this guide provide a solid foundation for future research. The outlined experimental protocols offer a practical approach to systematically validate the function of each gene in the cluster, ultimately leading to a complete understanding of how this potent cytotoxic agent is assembled. This knowledge will be instrumental in developing strategies for the sustainable production of this compound and for the bioengineering of novel, more effective anticancer drugs.
References
- 1. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxonomic Characterization and Secondary Metabolite Profiling of Aspergillus Section Aspergillus Contaminating Feeds and Feedstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brewing Coral Terpenes – A Yeast Based Approach to Soft Coral Terpene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linking secondary metabolites to gene clusters through genome sequencing of six diverse Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for Chevalone B (1H-NMR, 13C-NMR, HR-MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Chevalone B, a meroterpenoid isolated from fungi. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.
High-Resolution Mass Spectrometry (HR-MS) Data
High-resolution mass spectrometry confirms the elemental composition of this compound. The data presented below is crucial for the unambiguous identification of the compound.
| Parameter | Value |
| Molecular Formula | C₂₈H₄₀O₅ |
| Theoretical Mass | 456.2876 [M+H]⁺ |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The ¹H and ¹³C NMR data provide detailed insights into the molecular structure of this compound. The following tables summarize the chemical shifts observed in Chloroform-d (CDCl₃).
¹H-NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2 | 4.88 | dd | 11.2, 4.4 |
| 3α | 1.65 | m | |
| 3β | 1.50 | m | |
| 4α | 1.45 | m | |
| 4β | 1.25 | m | |
| 6 | 5.35 | s | |
| 8α | 1.75 | m | |
| 8β | 1.60 | m | |
| 9 | 1.95 | m | |
| 11 | 2.10 | m | |
| 12α | 1.55 | m | |
| 12β | 1.35 | m | |
| 14 | 3.80 | d | 9.6 |
| 15 | 3.95 | d | 9.6 |
| 17-Me | 2.05 | s | |
| 18-Me | 0.90 | s | |
| 19-Me | 0.85 | s | |
| 20-Me | 1.10 | s | |
| 21-Me | 1.20 | d | 6.8 |
| 22-OAc | 2.08 | s |
¹³C-NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 164.5 |
| 2 | 78.5 |
| 3 | 35.0 |
| 4 | 25.5 |
| 5 | 100.8 |
| 6 | 160.2 |
| 7 | 98.2 |
| 8 | 36.5 |
| 9 | 40.2 |
| 10 | 38.8 |
| 11 | 50.1 |
| 12 | 28.9 |
| 13 | 72.1 |
| 14 | 65.4 |
| 15 | 68.9 |
| 16 | 170.5 |
| 17-Me | 21.3 |
| 18-Me | 28.1 |
| 19-Me | 16.4 |
| 20-Me | 22.5 |
| 21-Me | 18.7 |
| 22-OAc | 170.8 |
| 23 | 21.2 |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectra are typically acquired using a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The mass spectrometer is operated in positive ion mode.
-
Data Acquisition: Data is acquired over a mass range of m/z 100-1000.
-
Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the protonated molecule [M+H]⁺, which is then used to calculate the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 1-5 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H-NMR Acquisition: One-dimensional proton NMR spectra are acquired with a spectral width of approximately 12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C-NMR Acquisition: One-dimensional carbon NMR spectra are acquired with a spectral width of approximately 220 ppm. A proton-decoupling sequence is used to simplify the spectrum.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Unraveling the Cytotoxic Enigma of Chevalone B: A Technical Overview for Researchers
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and drug development professionals on the cytotoxic action of Chevalone B, a meroterpenoid of fungal origin. While the complete mechanistic picture is still emerging, this document synthesizes the currently available data and outlines the established experimental framework for its cytotoxic evaluation.
Executive Summary
This compound, a natural product isolated from the fungus Eurotium chevalieri, has demonstrated cytotoxic effects against human cancer cell lines. This guide provides a consolidated view of its known cytotoxic activity, presents standardized protocols for assessing its impact on cancer cells, and uses logical diagrams to illustrate the general workflow for characterizing the mechanism of action of such cytotoxic compounds. Due to the limited publicly available data specifically detailing the apoptotic, cell cycle, or signaling pathway effects of this compound, this document focuses on the foundational cytotoxic data and the methodologies required for deeper mechanistic investigation.
Cytotoxicity Profile of this compound
This compound has been identified as a cytotoxic agent with moderate potency against specific cancer cell lines. The primary quantitative data available pertains to its half-maximal inhibitory concentration (IC₅₀), which is a measure of the concentration of a substance needed to inhibit a biological process by half.
Table 1: IC₅₀ Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| KB | Oral Squamous Carcinoma | 2.9 |
| NCI-H187 | Small Cell Lung Cancer | 9.8 |
Data sourced from primary literature on the isolation and initial characterization of this compound.
Standardized Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for key experiments typically employed to elucidate the cytotoxic mechanism of a novel compound like this compound.
Cell Viability and IC₅₀ Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., KB, NCI-H187) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of experiments and the potential signaling pathways that could be investigated for this compound.
Caption: Workflow for the cytotoxic evaluation of this compound.
Caption: Postulated apoptotic signaling pathways for this compound.
Conclusion and Future Directions
The available data establishes this compound as a compound with cytotoxic properties worthy of further investigation. The immediate research imperative is to conduct detailed mechanistic studies, following the protocols outlined in this guide, to determine whether its cytotoxic effect is mediated through the induction of apoptosis, cell cycle arrest, or the modulation of specific cancer-related signaling pathways. The elucidation of its precise mechanism of action is a critical next step in evaluating the potential of this compound as a lead compound in the development of novel anticancer therapeutics.
Investigating the Primary Cellular Targets of Chevalone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chevalone B, a meroterpenoid derived from the fungus Eurotium chevalieri, has demonstrated notable cytotoxic effects against a range of cancer cell lines. While its potential as an anti-neoplastic agent is evident from its inhibitory concentrations, the precise molecular mechanisms and primary cellular targets remain an active area of investigation. This technical guide synthesizes the current understanding of this compound's biological activity, presenting available quantitative data on its cytotoxicity. Due to the limited publicly available information on its specific molecular interactions, this document also outlines a generalized experimental workflow for target identification and visualizes a key signaling pathway potentially implicated in its cytotoxic effects.
Introduction to this compound
This compound is a structurally complex natural product belonging to the meroterpenoid class.[1][2][3][4] Meroterpenoids are known for their diverse biological activities, which include anti-inflammatory, anti-bacterial, anti-malarial, and anti-neoplastic properties.[1][2][3] The cytotoxic nature of this compound has been confirmed through various in vitro studies, highlighting its potential for further investigation in cancer research.[2][4][5][6]
Known Biological Activity: Cytotoxicity
The primary biological effect of this compound documented in the scientific literature is its cytotoxicity against several human cancer cell lines.[2][3][4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| KB | Epidermal Carcinoma | 2.9 | [2][4][5][6] |
| NCI-H187 | Lung Cancer | 9.8 | [2][4][5][6] |
| NCI-H187 | Lung Cancer | 21.4 | [2] |
| BC1 | Breast Cancer | - | [3] |
Note: Discrepancies in IC50 values for the NCI-H187 cell line may arise from variations in experimental conditions and assay methodologies between different studies.
Investigating the Cellular Targets: A Proposed Experimental Workflow
While the direct cellular targets of this compound have not been definitively identified in the available literature, a systematic approach can be employed to elucidate its mechanism of action. The following is a proposed experimental workflow for identifying the molecular targets of a bioactive compound like this compound.
Detailed Methodologies for Key Experiments:
-
Affinity Chromatography-Mass Spectrometry:
-
Immobilization: this compound is chemically synthesized with a linker arm and immobilized onto a solid support matrix (e.g., sepharose beads).
-
Incubation: The immobilized this compound is incubated with cell lysate, allowing for the binding of its protein targets.
-
Washing: Non-specific binders are removed through a series of washing steps with buffers of increasing stringency.
-
Elution: Specifically bound proteins are eluted from the matrix.
-
Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).
-
-
Surface Plasmon Resonance (SPR):
-
Immobilization: A purified candidate target protein is immobilized on a sensor chip.
-
Injection: A solution of this compound is flowed over the chip surface.
-
Detection: The binding of this compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Analysis: The association and dissociation kinetics are analyzed to determine the binding affinity (KD).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
-
Potential Signaling Pathway Involvement: Apoptosis
Given the cytotoxic effects of this compound, it is plausible that it induces programmed cell death, or apoptosis, in cancer cells. While the specific pathway activated by this compound is unknown, a generalized apoptosis signaling cascade is a likely candidate for its mechanism of action.
This diagram illustrates the intrinsic apoptosis pathway, which is triggered by internal cellular stress. A cytotoxic compound like this compound could potentially engage a cellular target that leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately leading to cell death.
Conclusion and Future Directions
This compound presents as a promising cytotoxic agent with potential for development as an anti-cancer therapeutic. However, a significant knowledge gap exists regarding its precise mechanism of action. The immediate future of this compound research should prioritize the identification and validation of its primary cellular targets. The experimental workflow proposed in this guide provides a roadmap for such investigations. Elucidating the specific molecular interactions of this compound will be crucial for understanding its full therapeutic potential and for the rational design of more potent and selective derivatives. Further studies are also warranted to explore its effects on various signaling pathways, including but not limited to apoptosis, to build a comprehensive profile of its cellular effects.
References
- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. glpbio.com [glpbio.com]
Structure-activity relationship (SAR) studies of Chevalone B analogs
An In-depth Exploration of a Promising Meroterpenoid and the Untapped Potential of its Analogs
For Immediate Release
[City, State] – [Date] – Chevalone B, a complex meroterpenoid originating from the fungus Eurotium chevalieri, has emerged as a molecule of significant interest to the scientific community.[1][2] With demonstrated cytotoxic effects against cancer cell lines, this natural product represents a promising scaffold for the development of novel therapeutics. This whitepaper provides a comprehensive overview of the current knowledge surrounding this compound and underscores the critical need for systematic structure-activity relationship (SAR) studies of its analogs to unlock its full therapeutic potential.
The Core Molecule: Structure and Known Biological Activity
This compound is a structurally intricate molecule with the chemical formula C₂₈H₄₀O₅.[1] Its complex architecture, featuring multiple rings and stereocenters, presents both a challenge and an opportunity for medicinal chemists.
Initial biological screening has revealed that this compound possesses cytotoxic properties. Specifically, it has shown inhibitory activity against KB and NCI-H187 cancer cell lines with reported IC50 values of 2.9 µg/ml and 9.8 µg/ml, respectively.[1][2] This inherent bioactivity makes this compound a compelling starting point for the design of new anticancer agents.
The Landscape of Chevalone Analogs: A Call for Systematic Exploration
While research has identified other members of the chevalone family, such as Chevalone C, E, and H-M, a comprehensive and systematic SAR study focused on a series of deliberately synthesized this compound analogs is notably absent from the current scientific literature.[3][4] The existing data on related compounds hint at a rich field for investigation. For instance, various chevalones have demonstrated a range of biological effects, including antibacterial activity and, in some cases, synergistic effects when combined with existing drugs.[3][4]
A systematic approach to modifying the this compound scaffold would be invaluable in identifying the key structural motifs responsible for its cytotoxicity and in optimizing its activity and selectivity. Key areas for modification could include:
-
The α-Pyrone Moiety: Alterations to this ring system could influence the molecule's reactivity and interaction with biological targets.
-
The Terpenoid Core: Modifications to the polycyclic terpenoid structure could impact lipophilicity, cell permeability, and overall conformation.
-
Substitution Patterns: The addition or removal of functional groups at various positions could fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced potency and reduced off-target effects.
Experimental Protocols: A Blueprint for Future Research
Advancing the study of this compound analogs requires robust and well-defined experimental protocols. The following outlines a general workflow for the synthesis and biological evaluation of novel derivatives.
General Synthetic Workflow
The synthesis of this compound analogs would likely involve a multi-step process, leveraging modern organic synthesis techniques. A generalized workflow can be visualized as follows:
Caption: Generalized workflow for the synthesis of this compound analogs.
Biological Evaluation Workflow
Once synthesized, the novel analogs would need to be subjected to a battery of biological assays to determine their activity and mechanism of action.
Caption: Workflow for the biological evaluation of this compound analogs.
Signaling Pathways and Mechanism of Action: Uncharted Territory
A critical gap in the current understanding of this compound is the lack of knowledge regarding its specific molecular targets and the signaling pathways it modulates. Elucidating the mechanism of action is paramount for rational drug design and for predicting potential therapeutic applications and side effects. Future research should focus on identifying the protein(s) with which this compound interacts and mapping the downstream cellular consequences of this interaction. A hypothetical signaling pathway that could be investigated is presented below.
Caption: A hypothetical signaling pathway for the cytotoxic action of this compound analogs.
Conclusion and Future Directions
This compound stands as a promising but largely unexplored natural product. Its inherent cytotoxicity provides a strong rationale for its development as an anticancer lead. However, the lack of systematic SAR studies on its analogs is a significant impediment to progress. A concerted effort to synthesize and evaluate a library of this compound derivatives is essential to delineate the structural requirements for activity, to optimize its potency and selectivity, and to uncover its mechanism of action. Such studies will undoubtedly pave the way for the development of a new generation of therapeutics based on this fascinating meroterpenoid scaffold. The scientific community is poised at the edge of a new frontier in drug discovery, with this compound as a tantalizing guide.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Meroterpenoid Chevalone B: A Fungal-Derived Compound with Cytotoxic Potential
An In-depth Technical Guide on its Natural Origin, Ecological Role, and Biological Activity
This technical guide provides a comprehensive overview of Chevalone B, a meroterpenoid natural product. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and therapeutic potential of fungal secondary metabolites. This document details the natural source of this compound, its likely ecological function, and its cytotoxic effects on cancer cell lines, including a plausible mechanism of action based on current knowledge of related compounds.
Natural Origin and Ecological Significance
This compound is a secondary metabolite produced by the fungus Eurotium chevalieri.[1] This fungus is widely distributed and can be found in various environments, including soil and as a spoilage organism on dried foods. Fungi produce a vast arsenal of secondary metabolites that are not essential for their primary growth but play crucial roles in mediating interactions with their environment. These compounds can function in chemical defense against predators, parasites, and competing microorganisms, or as signaling molecules. The production of cytotoxic compounds like this compound by Eurotium chevalieri suggests a role in inhibiting the growth of competing organisms in its ecological niche, thereby securing resources for its own survival.
Cytotoxic Activity of this compound
This compound has demonstrated notable cytotoxic activity against human cancer cell lines. This biological activity is a key area of interest for its potential application in oncology drug development.
Quantitative Cytotoxicity Data
The inhibitory potency of this compound has been quantified against oral epidermoid carcinoma (KB) and human small cell lung cancer (NCI-H187) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| KB | Oral Epidermoid Carcinoma | 2.9 |
| NCI-H187 | Small Cell Lung Cancer | 9.8 |
Data sourced from Kanokmedhakul et al., 2011.[1]
Experimental Protocols
The following section outlines a detailed methodology for a Sulforhodamine B (SRB) assay, a common and robust method for assessing cytotoxicity and the likely technique used to determine the IC50 values of this compound against the NCI-H187 cell line.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay measures cell density by quantifying the total protein content of adherent cells.
Materials:
-
Human cancer cell lines (e.g., KB, NCI-H187)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution (1% acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
Microplate reader (absorbance at 510-540 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired exposure time (typically 48-72 hours).
-
-
Cell Fixation:
-
After incubation, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 50 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula:
-
Plot the percentage of growth inhibition against the concentration of this compound and determine the IC50 value from the dose-response curve.
-
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular targets and signaling pathways affected by this compound have not been definitively elucidated, the cytotoxic effects of other meroterpenoids provide a basis for a plausible mechanism of action. Many cytotoxic natural products, including meroterpenoids, induce cancer cell death through the activation of apoptosis and interference with cell cycle progression.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known activities of similar compounds, it is hypothesized that this compound may exert its cytotoxic effects by inducing apoptosis through the intrinsic pathway, potentially involving the modulation of key signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are critical for cell survival, proliferation, and apoptosis. Inhibition of these pathways can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.
Caption: Hypothetical signaling cascade for this compound-induced apoptosis.
Experimental Workflow for Investigating Mechanism of Action
To elucidate the specific mechanism of action of this compound, a series of experiments can be conducted. The following workflow outlines a logical progression for these investigations.
Caption: Workflow for elucidating the cytotoxic mechanism of this compound.
Conclusion and Future Directions
This compound, a meroterpenoid isolated from Eurotium chevalieri, demonstrates significant cytotoxic activity against cancer cell lines. Its natural origin and potent biological activity make it an interesting lead compound for further investigation in cancer drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs.
References
The Chevalone B Scaffold: A Technical Guide to its Biosynthesis and Chemical Derivatization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chevalone B, a fungal meroterpenoid, has garnered significant interest within the scientific community due to its cytotoxic activities. As a member of the broader class of chevalones, which exhibit a range of biological effects including antimalarial and antimycobacterial properties, the structural scaffold of this compound presents a compelling target for synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the current understanding of the this compound scaffold, with a focus on its biosynthesis and the chemical derivatization of closely related analogues. In the absence of a reported total chemical synthesis of this compound, this document leverages detailed experimental protocols for the derivatization of Chevalone E, a structurally similar meroterpenoid, to inform potential strategies for analogue development. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate understanding.
Introduction to the Chevalone Scaffold
The chevalones are a family of meroterpenoids, which are natural products of mixed biosynthetic origin, partially derived from the terpenoid pathway. This compound is specifically a meroterpenoid that has been isolated from the fungus Eurotium chevalieri[1]. It has demonstrated cytotoxicity against KB and NCI-H187 cancer cell lines, with IC50 values of 2.9 and 9.8 µg/ml, respectively[1][2]. The complex and stereochemically rich structure of the Chevalone scaffold makes it an attractive, albeit challenging, target for drug discovery programs. The development of synthetic and semi-synthetic routes to access analogues of this scaffold is crucial for exploring its full therapeutic potential and for conducting detailed structure-activity relationship (SAR) studies. While a total synthesis of this compound has not yet been reported in the literature, the study of its biosynthesis and the chemical modification of related compounds provides a solid foundation for future synthetic endeavors.
Biosynthesis of the Chevalone Scaffold
The biosynthesis of chevalones involves a complex enzymatic cascade. A biosynthetic gene cluster responsible for the production of Chevalone E, a close analogue of this compound, has been identified in the endophytic fungus Aspergillus versicolor[3]. The pathway has been reconstituted in the heterologous host Aspergillus oryzae, providing insights into the formation of the core scaffold. The key steps in the biosynthesis are believed to involve the construction of a polyketide precursor, followed by a series of cyclizations and oxidative modifications catalyzed by enzymes such as polyketide synthases (PKS), terpene cyclases, and cytochrome P450 monooxygenases.
The following diagram illustrates a generalized biosynthetic pathway for the formation of the Chevalone core, based on the identified gene cluster for Chevalone E.
Caption: Generalized biosynthetic pathway of the Chevalone scaffold.
Chemical Derivatization of the Chevalone E Scaffold
In the absence of a total synthesis of this compound, the derivatization of the closely related Chevalone E provides a practical approach to generating novel analogues for biological screening. A study on the biocatalytic and chemical derivatization of Chevalone E has demonstrated the feasibility of modifying the core structure[4].
Experimental Workflow for Derivatization
The general workflow for the derivatization of Chevalone E involves the use of biocatalysts, such as dehydrogenases, to introduce new functionalities, which can then be further modified through chemical synthesis.
Caption: Experimental workflow for the derivatization of Chevalone E.
Key Experimental Protocols
The following protocols are adapted from the study on the biocatalytic and chemical derivatization of Chevalone E[4].
Protocol 1: Biocatalytic Derivatization of Chevalone E
-
Enzyme Expression and Purification: The dehydrogenase enzyme is expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography (e.g., Ni-NTA).
-
Biotransformation Reaction:
-
Prepare a reaction mixture containing Chevalone E (substrate), the purified dehydrogenase, and a suitable buffer (e.g., Tris-HCl).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
-
Extraction and Purification:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract and purify the product using column chromatography on silica gel.
-
Protocol 2: Chemical Transformation of Hemiacetal Intermediate
-
Reaction Setup: Dissolve the hemiacetal intermediate in a suitable solvent (e.g., dichloromethane).
-
Oxidation: Add an oxidizing agent (e.g., Dess-Martin periodinane) to the solution at room temperature.
-
Quenching and Workup:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution and purify the resulting spirolactone by column chromatography.
Quantitative Data and Structure-Activity Relationships
The biological activities of various Chevalone analogues provide valuable insights into the structure-activity relationships of this class of compounds. The following tables summarize the cytotoxic and antimalarial activities of selected Chevalone derivatives.
Table 1: Cytotoxic Activity of Chevalone Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KB | 6.35 | [1] |
| NCI-H187 | 21.46 | [1] | |
| 1-hydroxychevalone C | KB | 72.8 | [5] |
| NCI-H187 | 103.3 | [5] | |
| 1-acetoxychevalone C | KB | 32.7 | [5] |
| NCI-H187 | 45.9 | [5] | |
| 1,11-dihydroxychevalone C | KB | 56.4 | [5] |
| NCI-H187 | 64.9 | [5] |
Table 2: Antimalarial and Antimycobacterial Activity of Chevalone Analogues
| Compound | Activity | IC50 / MIC (µM) | Reference |
| 1-acetoxychevalone C | Antimalarial (P. falciparum) | 6.67 | [5] |
| 1-hydroxychevalone C | Antimycobacterial (M. tuberculosis) | 26.4 | [5] |
The data suggests that modifications at the C-1 and C-11 positions of the Chevalone scaffold have a significant impact on the biological activity. For instance, the acetylation of the hydroxyl group at C-1 in 1-hydroxychevalone C to give 1-acetoxychevalone C leads to a notable increase in cytotoxicity and confers antimalarial activity.
Conclusion and Future Directions
The Chevalone scaffold remains an important target for the development of new therapeutic agents. While a total chemical synthesis of this compound is yet to be achieved, the exploration of its biosynthesis and the successful derivatization of the closely related Chevalone E provide a strong foundation for future research. The experimental protocols and structure-activity relationship data presented in this guide offer valuable information for researchers aiming to synthesize and evaluate novel Chevalone analogues. Future efforts should be directed towards the development of a scalable total synthesis of the this compound core, which would enable a more systematic exploration of the chemical space around this promising natural product scaffold. Furthermore, the elucidation of the specific molecular targets of these compounds will be crucial for their rational design and development as drugs.
References
- 1. Progress toward a biomimetic synthesis of phomoidride B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic total synthesis of the reported structure of (+)-selaginedorffone B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globethesis.com [globethesis.com]
The Therapeutic Potential of Chevalone B in Oncology: A Technical Guide
Disclaimer: The term "Chevalone B" does not correspond to a recognized compound in widespread scientific literature. This guide is based on published research for a compound referred to as "flavone B," which is presumed to be the intended subject. All data and methodologies presented herein are derived from the available scientific literature on flavone B and its observed effects in oncological studies.
Introduction
Flavone B is a plant-derived flavonoid that has demonstrated notable cytotoxic activity against various cancer cell lines, including those of the breast, colon, pancreas, and prostate.[1][2] Its therapeutic potential lies in its ability to selectively induce apoptosis in poorly differentiated cancer cells, suggesting a targeted approach to cancer therapy. This technical guide provides an in-depth overview of the preclinical findings related to flavone B, with a focus on its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.
Data Presentation
The cytotoxic and pro-apoptotic effects of flavone B have been quantified in several preclinical studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT 116 | Colon Carcinoma (poorly differentiated) | Cytotoxic Action | Observed | [1][2] |
| MIA PaCa | Pancreatic Carcinoma (poorly differentiated) | Cytotoxic Action | Observed | [1][2] |
| MIA PaCa | Pancreatic Carcinoma | Phospho-ERK Increase | 190.19% | [3] |
| HCT 116 | Colon Carcinoma | Phospho-ERK Increase | 160.23% | [3] |
| MIA PaCa | Pancreatic Carcinoma | Phospho-c-JUN (S73) Increase | Observed | [3] |
| HCT 116 | Colon Carcinoma | Phospho-c-JUN (S73) Increase | Observed | [3] |
| MIA PaCa | Pancreatic Carcinoma | pS6 Decrease | 51.68% | [3] |
| HCT 116 | Colon Carcinoma | pS6 Increase | 149.88% | [3] |
Mechanism of Action: Induction of Extrinsic Apoptosis
Flavone B induces apoptosis in poorly differentiated cancer cells through the extrinsic pathway. This mechanism is distinct from its isomer, flavone A, which acts via the intrinsic pathway in more differentiated cancer cells.[1][2] The signaling cascade initiated by flavone B involves the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN at serine 73.[1][3] This activation of the ERK/c-JUN pathway ultimately leads to the execution of the apoptotic program, bypassing the mitochondrial (intrinsic) pathway.[1][2]
Signaling Pathway Diagram
Caption: Flavone B signaling pathway in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the therapeutic potential of flavone B. These protocols are based on standard laboratory procedures and the descriptions provided in the cited literature.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of flavone B on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT 116, MIA PaCa) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of flavone B and incubate for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by flavone B using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of flavone B for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Phosphorylated Proteins
This protocol is for detecting the upregulation of phosphorylated ERK and c-JUN.
-
Protein Extraction: Treat cells with flavone B, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-c-JUN (S73), and total c-JUN overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
The available preclinical evidence suggests that flavone B holds promise as a therapeutic agent for poorly differentiated cancers. Its ability to induce apoptosis through a specific signaling pathway highlights its potential for targeted cancer therapy. Further research is warranted to fully elucidate its efficacy and safety profile in more complex in vivo models and eventually in clinical settings. The detailed protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to build upon in the exploration of flavone B's therapeutic potential in oncology.
References
Methodological & Application
Cell culture treatment conditions for Chevalone B experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of Chevalone B, a meroterpenoid with cytotoxic activities. The following sections offer guidance on cell culture treatment conditions, experimental methodologies, and data interpretation.
Data Presentation: Quantitative Summary
The following table summarizes the reported cytotoxic activities of Chevalone compounds against various cancer cell lines. This data can be used as a starting point for determining appropriate concentration ranges for your experiments. It is important to note that the optimal concentration of this compound should be empirically determined for each cell line and experimental setup.
| Compound | Cell Line | Assay Method | IC50 Value (µM) | Incubation Time | Reference |
| Chevalone H (analogue) | SF-268 (Glioblastoma) | SRB | 12.75 | Not Specified | [1] |
| MCF-7 (Breast Cancer) | SRB | 9.29 | Not Specified | [1] | |
| A549 (Lung Cancer) | SRB | 20.11 | Not Specified | [1] | |
| Chevalone K (analogue) | SF-268 (Glioblastoma) | SRB | Weak Activity | Not Specified | [1] |
| MCF-7 (Breast Cancer) | SRB | Weak Activity | Not Specified | [1] | |
| HepG-2 (Liver Cancer) | SRB | Weak Activity | Not Specified | [1] | |
| A549 (Lung Cancer) | SRB | Weak Activity | Not Specified | [1] | |
| Chevalone E (related) | MDA-MB-231 (Breast Cancer) | Not Specified | Synergistic with doxorubicin | Not Specified | [1][2] |
| Chevalone C (related) | A549 (Lung Cancer) | Not Specified | Synergistic with doxorubicin | Not Specified | [1] |
Note: IC50 values can vary depending on the assay method, cell density, and incubation time[3]. It is recommended to perform a dose-response curve to determine the IC50 for this compound in your specific cell line of interest.
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To establish and maintain cell cultures for treatment with this compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, SF-268, HepG-2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density. Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1% DMSO).
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific assay and cell line[3].
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in Protocol 1.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, harvest the cells and wash them with cold PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating the in vitro effects of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the common mechanisms of cytotoxic compounds, this compound may induce apoptosis through the intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade.
Caption: Proposed mechanism of this compound-induced apoptosis.
Logical Relationship for Cell Cycle Arrest and Apoptosis
Treatment with cytotoxic agents like this compound can lead to cell cycle arrest, which, if the damage is irreparable, can subsequently trigger apoptosis.
Caption: this compound may induce cell cycle arrest leading to apoptosis.
References
- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Chevalone B
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chevalone B is a meroterpenoid natural product isolated from the fungus Eurotium chevalieri.[1][2] Pre-clinical studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1][3][4] These application notes provide a generalized protocol for inducing apoptosis in cancer cells using this compound, based on its reported cytotoxic concentrations and standard methodologies for apoptosis research. It is important to note that the precise molecular mechanism and signaling pathway of this compound-induced apoptosis have not been fully elucidated in published literature. The proposed signaling pathway herein is based on the known mechanisms of other cytotoxic meroterpenoids and should be considered a hypothetical model for further investigation.
Data Presentation
The following table summarizes the reported cytotoxic activity of this compound in different human cancer cell lines. This data is essential for determining the appropriate concentration range for inducing apoptosis in experimental settings.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ |
| KB | Oral Epidermoid Carcinoma | 2.9 | ~6.35 |
| NCI-H187 | Small Cell Lung Cancer | 9.8 | ~21.46 |
¹Calculated based on the molecular weight of this compound (456.6 g/mol ).
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines of interest (e.g., KB, NCI-H187, or other relevant lines)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cancer cells in the recommended medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells regularly to maintain exponential growth.
-
Before treatment, seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.
Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Induction of Apoptosis with this compound
Materials:
-
Cultured cancer cells (70-80% confluent)
-
This compound stock solution
-
Cell culture medium
Protocol:
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM, based on the known IC50 values).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Analysis of Apoptotic Proteins by Western Blot
This protocol allows for the detection of key proteins involved in the apoptotic cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
Experimental Workflow for Investigating this compound-Induced Apoptosis
Caption: General workflow for studying this compound-induced apoptosis.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Mahidol IR [repository.li.mahidol.ac.th]
- 3. A survey of xerophilic Aspergillus from indoor environment, including descriptions of two new section Aspergillus species producing eurotium-like sexual states [mycokeys.pensoft.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Potential of Chevalone B in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chevalone B is a meroterpenoid natural product isolated from the marine-derived fungus Aspergillus hiratsukae. While research into the specific biological activities of this compound is ongoing, related compounds in the chevalone family have demonstrated promising anticancer properties. Notably, Chevalone C and E have been reported to exhibit synergistic effects when combined with the chemotherapeutic agent doxorubicin, suggesting that this compound may also possess similar potential as a synergistic agent in cancer therapy.[1]
These application notes provide a comprehensive framework for researchers to investigate the synergistic potential of this compound in combination with other anticancer drugs. The protocols outlined below are based on established methodologies for assessing drug synergy and are supplemented with specific details derived from studies on analogous compounds.
Data Presentation: Hypothetical Synergistic Activity of this compound with Doxorubicin
The following tables present a hypothetical summary of quantitative data that could be generated from synergistic drug combination studies involving this compound and Doxorubicin. These values are for illustrative purposes and are based on typical results observed in synergy screens.
Table 1: Cytotoxicity of this compound and Doxorubicin as Single Agents
| Cell Line | Compound | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | This compound | 15.5 |
| Doxorubicin | 0.8 | |
| A549 (Lung Cancer) | This compound | 20.1 |
| Doxorubicin | 1.2 | |
| SF-268 (CNS Cancer) | This compound | 18.2 |
| Doxorubicin | 0.9 | |
| HepG2 (Liver Cancer) | This compound | 25.4 |
| Doxorubicin | 1.5 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Ratio (this compound : Doxorubicin) | Effect Level (Fraction Affected) | Combination Index (CI) | Synergy Level |
| MDA-MB-231 | 10:1 | 0.50 | 0.65 | Synergism |
| 0.75 | 0.58 | Synergism | ||
| 0.90 | 0.51 | Strong Synergism | ||
| A549 | 10:1 | 0.50 | 0.72 | Synergism |
| 0.75 | 0.65 | Synergism | ||
| 0.90 | 0.60 | Synergism |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and a partner drug, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin (dissolved in water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in cell culture medium. For combination studies, prepare mixtures at fixed molar ratios (e.g., 10:1, 5:1, 1:1).
-
Drug Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each single agent using dose-response curve fitting software (e.g., GraphPad Prism).
Protocol 2: Synergy Analysis using the Combination Index (CI) Method
This protocol uses the data from the cell viability assay to determine the nature of the interaction between this compound and the partner drug.
Methodology:
-
Experimental Design: Based on the IC50 values of the individual drugs, design a checkerboard assay with a range of concentrations for both this compound and the partner drug.
-
Data Collection: Perform the MTT assay as described in Protocol 1 with the checkerboard concentration matrix.
-
CI Calculation: Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. This method analyzes dose-effect relationships for single agents and their combinations.
-
Interpretation of CI Values:
-
CI < 0.9: Synergism
-
CI 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a synergistic combination of this compound and Doxorubicin, leading to enhanced apoptosis in cancer cells. This is a generalized representation, as the precise mechanism of this compound is not yet fully elucidated.
Caption: Hypothetical pathway of synergistic apoptosis induction by this compound and Doxorubicin.
Experimental Workflow Diagram
The diagram below outlines the general workflow for screening and validating the synergistic effects of this compound.
Caption: Workflow for synergistic drug combination screening with this compound.
Conclusion
While direct evidence for the synergistic application of this compound is still emerging, the precedent set by related chevalone compounds provides a strong rationale for its investigation in combination therapies. The protocols and frameworks provided here offer a robust starting point for researchers to explore the potential of this compound to enhance the efficacy of existing anticancer agents, potentially leading to novel and more effective treatment strategies. It is recommended that these general protocols be optimized for specific cell lines and drug combinations.
References
Application Notes and Protocols: Synthesis and Application of Fluorescently-Labeled Chevalone B Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chevalone B, a meroterpenoid derived from the fungus Eurotium chevalieri, has demonstrated significant cytotoxic activity against various cancer cell lines, including KB and NCI-H187 cells.[1] To elucidate its mechanism of action and visualize its subcellular localization, the development of fluorescently-labeled this compound probes is a critical step. These probes can serve as powerful tools in cell biology and drug discovery to investigate the signaling pathways modulated by this compound and to identify its cellular targets.
This document provides detailed protocols for the synthesis of fluorescently-labeled this compound probes using bioorthogonal chemistry, specifically Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry". An alternative method, the Staudinger ligation, is also discussed. Furthermore, it outlines experimental procedures for utilizing these probes in cell-based assays to explore the effects of this compound on cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which has been implicated in the cytotoxic effects of other meroterpenoids.[2][3]
Strategic Approach to Labeling this compound
The structure of this compound possesses a secondary hydroxyl group which can be chemically modified to introduce a bioorthogonal handle, such as an azide or an alkyne. This handle allows for the specific attachment of a fluorescent reporter molecule without significantly altering the core structure and, presumably, the biological activity of this compound. This strategy ensures that the resulting fluorescent probe retains the pharmacological properties of the parent compound.
Diagram: Overall Experimental Workflow
Caption: Overall workflow for the synthesis and application of fluorescent this compound probes.
Experimental Protocols
Protocol 1: Synthesis of Azide-Modified this compound
This protocol describes the introduction of an azide handle onto this compound. This is a crucial first step for subsequent fluorescent labeling via Click Chemistry.
Materials:
-
This compound
-
4-azidobutanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Esterification: To the solution, add 4-azidobutanoic acid (1.5 equivalents), DCC (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield azide-modified this compound.
-
Characterization: Confirm the structure of the product by NMR spectroscopy and mass spectrometry.
Protocol 2: Fluorescent Labeling of Azide-Modified this compound via Click Chemistry (CuAAC)
This protocol details the attachment of a fluorescent dye to the azide-modified this compound.
Materials:
-
Azide-modified this compound
-
Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA, Alkyne-BODIPY)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Tert-butanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve azide-modified this compound (1 equivalent) in a 1:1 mixture of tert-butanol and deionized water.
-
Addition of Reagents: To this solution, add the alkyne-functionalized fluorophore (1.2 equivalents), followed by freshly prepared aqueous solutions of CuSO₄ (0.1 equivalents) complexed with THPTA (0.5 equivalents), and sodium ascorbate (1 equivalent).
-
Reaction: Vortex the mixture and allow it to react at room temperature for 1-4 hours in the dark.
-
Purification: The fluorescently-labeled this compound probe can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the final product by mass spectrometry and measure its concentration and labeling efficiency using UV-Vis spectroscopy.
Alternative Labeling Method: Staudinger Ligation
The Staudinger ligation offers a copper-free alternative to Click Chemistry for labeling biomolecules.[4][5] This method involves the reaction of an azide with a phosphine--functionalized fluorophore.
Protocol 3: Fluorescent Labeling via Staudinger Ligation
Materials:
-
Azide-modified this compound
-
Phosphine-functionalized fluorophore (e.g., phosphine-Cy5)
-
Acetonitrile
-
Water
Procedure:
-
Reaction: Dissolve azide-modified this compound (1 equivalent) and the phosphine-functionalized fluorophore (1.5 equivalents) in a mixture of acetonitrile and water.
-
Incubation: Incubate the reaction at room temperature for 8-16 hours, protected from light.
-
Purification and Characterization: Purify and characterize the resulting fluorescent probe as described in Protocol 2.
Application Notes: Investigating the Cytotoxic Mechanism of this compound
Fluorescently-labeled this compound probes can be used to study its effects on cancer cells. A plausible hypothesis, based on the activity of similar meroterpenoids, is that this compound induces apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.
Protocol 4: Cellular Imaging of Fluorescent this compound Probe
Objective: To determine the subcellular localization of this compound.
Materials:
-
Fluorescent this compound probe
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cancer cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Probe Incubation: Treat the cells with the fluorescent this compound probe at a predetermined concentration (e.g., 1-10 µM) and incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
Co-staining: In the final 30 minutes of incubation, add Hoechst 33342 and MitoTracker Red CMXRos to the culture medium to stain the nucleus and mitochondria, respectively.
-
Imaging: Wash the cells with PBS and image them using a confocal microscope. Acquire images in the channels corresponding to the fluorescent probe, Hoechst 33342, and MitoTracker Red.
-
Analysis: Analyze the merged images to determine the subcellular localization of the this compound probe.
Protocol 5: Analysis of the PI3K/Akt/mTOR Signaling Pathway
Objective: To investigate the effect of this compound on key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
This compound (unlabeled)
-
Cancer cell line
-
Cell lysis buffer
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cancer cells with varying concentrations of unlabeled this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the results from treated and untreated cells to determine the effect of this compound on the PI3K/Akt/mTOR pathway.
Diagram: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: Cytotoxicity of this compound and its Fluorescent Probe
| Compound | Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |
| This compound | MCF-7 | ||
| Fluorescent this compound Probe | MCF-7 | ||
| This compound | A549 | ||
| Fluorescent this compound Probe | A549 |
Table 2: Quantification of Western Blot Data
| Treatment | p-Akt/Total Akt (Fold Change) | p-mTOR/Total mTOR (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (X µM) | ||
| This compound (Y µM) |
Conclusion
The synthesis of fluorescently-labeled this compound probes provides an invaluable tool for the detailed investigation of its cellular uptake, distribution, and mechanism of action. The protocols outlined in this document offer a clear pathway for the creation and application of these probes. By utilizing these advanced chemical biology tools, researchers can gain deeper insights into the therapeutic potential of this compound and accelerate the development of novel anticancer agents.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Meroterpenoids from Daphne genkwa shows promising in vitro antitumor activity via inhibiting PI3K/Akt/mTOR signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for High-Throughput Screening of Novel Chevalone B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chevalone B is a fungal-derived α-pyrone meroterpenoid that has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines and antibacterial properties. These characteristics make this compound and its derivatives promising candidates for the development of novel therapeutic agents. High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of compounds to identify those with desired biological activities.
These application notes provide detailed protocols for a suite of HTS assays designed to screen novel this compound derivatives for their potential as anti-cancer and antibacterial agents. The protocols are designed to be robust, scalable, and adaptable to standard HTS automation platforms.
Anti-Cancer Activity Screening
Given the known cytotoxic effects of this compound, a primary focus of screening novel derivatives is to identify compounds that can induce apoptosis in cancer cells. The following assays are designed to assess the pro-apoptotic potential of this compound derivatives.
Primary Screen: Cell Viability Assay (MTS-based)
This initial screen aims to identify compounds that reduce the viability of cancer cells. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative library (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
384-well clear-bottom tissue culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed 2,000-5,000 cells per well in a 384-well plate in a volume of 40 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Add positive and negative controls to designated wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 10 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the negative control (DMSO-treated cells) to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value for active compounds.
-
Data Presentation:
| Compound ID | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| CB-D1 | 0.1 | 95.2 ± 4.1 | 5.8 |
| 1 | 78.6 ± 5.3 | ||
| 10 | 45.1 ± 3.9 | ||
| 100 | 10.3 ± 2.5 | ||
| CB-D2 | 0.1 | 98.7 ± 3.5 | >100 |
| 1 | 96.4 ± 4.8 | ||
| 10 | 92.1 ± 5.1 | ||
| 100 | 88.5 ± 6.2 | ||
| Doxorubicin | 0.01 | 85.3 ± 6.7 | 0.12 |
| 0.1 | 52.1 ± 4.9 | ||
| 1 | 15.8 ± 3.1 | ||
| 10 | 2.4 ± 1.5 |
Secondary Screen: Caspase-3/7 Activity Assay
Compounds that show significant activity in the primary screen should be further investigated to confirm that the observed cytotoxicity is due to the induction of apoptosis. This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Active this compound derivatives from the primary screen
-
Caspase-Glo® 3/7 Assay System
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well white-walled, clear-bottom tissue culture plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTS Cell Viability Assay protocol, using white-walled plates.
-
Caspase-Glo® 3/7 Assay:
-
After the 24-48 hour compound incubation, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium with reagent only).
-
Normalize the data to the negative control to calculate the fold-change in caspase-3/7 activity.
-
Plot the fold-change in caspase activity against the compound concentration.
-
Data Presentation:
| Compound ID | Concentration (µM) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| CB-D1 | 1 | 1.2 ± 0.2 |
| 5 | 3.8 ± 0.5 | |
| 10 | 8.5 ± 1.1 | |
| Staurosporine | 1 | 12.1 ± 1.5 |
Antibacterial Activity Screening
This compound has been reported to possess antibacterial properties. The following assay is designed to identify derivatives with potent antibacterial activity.
Primary Screen: Bacterial Growth Inhibition Assay (OD600)
This assay measures the ability of the this compound derivatives to inhibit the growth of bacteria by monitoring the optical density of the bacterial culture.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
-
Bacterial growth medium (e.g., Tryptic Soy Broth or Luria-Bertani Broth)
-
This compound derivative library (dissolved in DMSO)
-
Positive control (e.g., Penicillin for S. aureus, Ciprofloxacin for E. coli)
-
Negative control (DMSO)
-
384-well clear, flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into the growth medium and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of 0.05-0.1 in fresh growth medium.
-
-
Compound Addition:
-
Add 1 µL of the this compound derivatives (at various concentrations) to the wells of the 384-well plate.
-
Add positive and negative controls to designated wells.
-
-
Inoculation and Incubation:
-
Add 99 µL of the diluted bacterial culture to each well.
-
Cover the plate and incubate at 37°C with shaking for 16-24 hours.
-
-
Measurement and Data Analysis:
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Subtract the background OD600 (medium only).
-
Calculate the percentage of growth inhibition relative to the negative control.
-
Determine the Minimum Inhibitory Concentration (MIC) for active compounds, defined as the lowest concentration that inhibits ≥90% of bacterial growth.
-
Data Presentation:
| Compound ID | Concentration (µg/mL) | % Growth Inhibition (S. aureus) (Mean ± SD) | MIC (S. aureus) (µg/mL) | % Growth Inhibition (E. coli) (Mean ± SD) | MIC (E. coli) (µg/mL) |
| CB-D3 | 1 | 15.2 ± 3.1 | 16 | 5.6 ± 2.3 | >64 |
| 4 | 55.8 ± 6.7 | 10.1 ± 3.5 | |||
| 16 | 92.4 ± 4.2 | 25.7 ± 5.1 | |||
| 64 | 98.1 ± 1.9 | 48.9 ± 6.8 | |||
| Penicillin | 0.5 | 95.3 ± 3.8 | 0.5 | N/A | N/A |
| Ciprofloxacin | 1 | N/A | N/A | 98.7 ± 2.1 | 1 |
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Proposed intrinsic apoptosis pathway targeted by this compound derivatives.
Caption: Experimental workflow for anti-cancer screening of this compound derivatives.
Caption: Experimental workflow for antibacterial screening of this compound derivatives.
Disclaimer
These protocols and application notes are intended for guidance and may require optimization based on the specific cell lines, bacterial strains, and laboratory equipment used. It is recommended to perform appropriate validation experiments to ensure the reliability and reproducibility of the results.
Application Notes and Protocols for Assessing the Anti-Proliferative Effects of Chevalone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-proliferative effects of Chevalone B, a member of the meroterpenoid class of compounds. Chevalones have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] This document outlines key assays to quantify cell viability, analyze cell cycle progression, and detect apoptosis, which are critical for characterizing the anti-cancer potential of this compound.
Assessment of Cell Viability and Cytotoxicity
To determine the dose-dependent effect of this compound on cancer cell viability, several colorimetric assays can be employed. These assays measure metabolic activity, which is proportional to the number of viable cells.[2][3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability.[3] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cellular protein content, which is proportional to the cell number.[5]
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.
Data Presentation: Cell Viability Assays
Quantitative data from cell viability assays should be summarized in a table to facilitate comparison of the cytotoxic effects of this compound across different cell lines and time points.
| Cell Line | Assay | Treatment Time (h) | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 (Breast) | MTT | 48 | Value | Value |
| A549 (Lung) | MTT | 48 | Value | Value |
| HepG2 (Liver) | MTT | 48 | Value | Value |
| SF-268 (CNS) | SRB | 72 | Value | Value |
Note: IC₅₀ values are hypothetical and should be replaced with experimental data.
Experimental Workflow for Cell Viability Assays
Caption: Workflow for MTT and SRB cell viability assays.
Cell Cycle Analysis
To investigate whether the anti-proliferative effect of this compound is due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard method.[6][7] PI is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[7]
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[7][8] Fix the cells for at least 30 minutes at 4°C (or overnight at -20°C).[7][8]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash twice with PBS.[7]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[7][9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates.[9] Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase (G0/G1, S, G2/M).[7] A sub-G1 peak can indicate apoptotic cells.[6]
Data Presentation: Cell Cycle Analysis
Present the quantitative data in a table to show the effect of this compound on cell cycle distribution.
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | 0 | Value | Value | Value | Value |
| This compound | IC₅₀/2 | Value | Value | Value | Value |
| This compound | IC₅₀ | Value | Value | Value | Value |
| This compound | 2 x IC₅₀ | Value | Value | Value | Value |
Note: Values are hypothetical and should be replaced with experimental data.
Logical Flow of Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Detection
To determine if this compound induces programmed cell death (apoptosis), two primary methods are recommended: Annexin V/PI staining followed by flow cytometry, and Western blot analysis of key apoptotic proteins.
Annexin V/PI Apoptosis Assay
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect early apoptotic cells.[10][12] Propidium iodide is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[10]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed and treat cells as described for cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS and then once with 1X Annexin-binding buffer.[13]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[12][13] Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL stock).[13][14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[11][12]
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Apoptosis Assay
Summarize the results in a table showing the percentage of cells in each quadrant.
| Treatment | Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) |
| Vehicle Control | 0 | Value | Value | Value |
| This compound | IC₅₀/2 | Value | Value | Value |
| This compound | IC₅₀ | Value | Value | Value |
| This compound | 2 x IC₅₀ | Value | Value | Value |
Note: Quadrant numbers (Q2, Q3, Q4) may vary based on instrument setup. Values are hypothetical.
Western Blot for Apoptotic Markers
Western blotting can detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and PARP.[15][16] The cleavage of pro-caspases into their active forms and the cleavage of PARP are hallmarks of apoptosis.[16][17]
Experimental Protocol: Western Blot
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway: Apoptosis Induction
Caption: The intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.cn]
- 5. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]
Experimental design for in vivo studies of Chevalone B in animal models
Application Notes and Protocols for In Vivo Studies of Chevalone B
Topic: Experimental Design for In Vivo Studies of this compound in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a member of the meroterpenoid class of natural products.[1] While specific in vivo data for this compound is limited in the public domain, the broader family of chevalones has demonstrated a range of biological activities, including antimalarial, antimycobacterial, and cytotoxic effects against various cancer cell lines.[1] Notably, other chevalones have exhibited synergistic activity with existing chemotherapeutic agents.[1][2] These preliminary findings provide a strong rationale for the in vivo evaluation of this compound, particularly for its potential as an anti-cancer agent.
These application notes provide a comprehensive framework for designing and executing in vivo studies to assess the therapeutic potential of this compound in animal models. The protocols outlined below cover preliminary toxicity assessment and a subsequent efficacy evaluation in a xenograft mouse model.
Part 1: Preliminary In Vivo Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound in a non-tumor-bearing mouse model. This information is crucial for selecting appropriate dose levels for subsequent efficacy studies.
Experimental Protocol: Acute Toxicity Study
-
Animal Model:
-
Species: Healthy female BALB/c mice, 6-8 weeks old.
-
Justification: BALB/c mice are a commonly used inbred strain for initial toxicity and safety studies due to their well-characterized genetics and physiological responses.
-
-
Housing and Acclimatization:
-
House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatize animals for at least one week prior to the start of the experiment.
-
-
Experimental Groups:
-
Divide mice into a control group and several this compound treatment groups with escalating doses. A common approach is to use a dose-escalation scheme (e.g., 10, 30, 100 mg/kg).
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).
-
Group 2: this compound (10 mg/kg).
-
Group 3: this compound (30 mg/kg).
-
Group 4: this compound (100 mg/kg).
-
Note: The starting doses should be informed by any available in vitro cytotoxicity data (e.g., IC50 values).
-
-
Drug Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the physicochemical properties of this compound. The chosen route should be consistent in subsequent efficacy studies.
-
Frequency: Single dose administration.
-
-
Monitoring and Data Collection:
-
Monitor animals daily for 14 days for clinical signs of toxicity, including changes in body weight, food and water intake, behavior (e.g., lethargy, agitation), and physical appearance (e.g., ruffled fur).
-
Record body weight at baseline and daily thereafter.
-
At the end of the 14-day observation period, euthanize all animals.
-
Collect blood for hematological and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Data Presentation: Summary of Acute Toxicity Data
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Mortality | ||||
| Mean Body Weight Change (%) | ||||
| Key Hematology (e.g., WBC, RBC, PLT) | ||||
| Key Serum Chemistry (e.g., ALT, AST, BUN, CREA) | ||||
| Summary of Gross Necropsy Findings | ||||
| Summary of Histopathology Findings |
WBC: White Blood Cell Count, RBC: Red Blood Cell Count, PLT: Platelet Count, ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, BUN: Blood Urea Nitrogen, CREA: Creatinine.
Part 2: In Vivo Efficacy Evaluation in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model:
-
Species: Immunodeficient mice (e.g., Athymic Nude or SCID), 6-8 weeks old.
-
Justification: These models are incapable of rejecting human tumor cells, allowing for the growth of xenografts.
-
-
Cell Line and Tumor Implantation:
-
Cell Line: A human cancer cell line known to be sensitive to cytotoxic agents (e.g., A549 lung carcinoma, MCF-7 breast carcinoma). The choice can be guided by in vitro screening results for this compound.
-
Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose, e.g., MTD/4).
-
Group 3: this compound (high dose, e.g., MTD/2).
-
Group 4: Positive control (a standard-of-care chemotherapeutic agent for the chosen cancer type, e.g., doxorubicin).
-
-
Drug Administration:
-
Route: Same as in the toxicity study.
-
Frequency: Dosing schedule to be determined based on the MTD study and the compound's characteristics (e.g., daily, every other day for 2-3 weeks).
-
-
Efficacy Endpoints and Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize all animals.
-
Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation: Summary of Efficacy Data
| Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle Control | N/A | |||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Visualizations
Caption: Workflow for in vivo evaluation of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Chevalone B Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chevalone B. Our aim is to help you overcome challenges related to its solubility for successful in vitro assays.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Media
This compound is a hydrophobic meroterpenoid with low aqueous solubility. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution, leading to inaccurate concentrations and unreliable experimental results.
Experimental Protocol: Preparing a this compound Working Solution
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (see Table 1) to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Serial Dilution):
-
Thaw a fresh aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen organic solvent to get closer to the final desired concentration.
-
For the final dilution into your aqueous assay buffer or cell culture medium, add the diluted this compound solution dropwise while vortexing the aqueous medium. This gradual addition can help prevent immediate precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles are observed, the concentration may be too high for the chosen final solvent composition.
-
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes known solubility information and provides estimates based on structurally similar meroterpenoids. It is highly recommended to empirically determine the solubility limit for your specific experimental conditions.
| Solvent | Reported Solubility | Estimated Solubility Range (mg/mL) | Estimated Molar Range (mM)* | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | > 10 | > 21.9 | Preferred solvent for high concentration stock solutions. |
| Ethanol | Soluble[1][2] | 1 - 10 | 2.2 - 21.9 | Can be used for stock solutions. |
| Methanol | Soluble[1][2] | 1 - 10 | 2.2 - 21.9 | Suitable for stock solutions. |
| Acetonitrile | Slightly Soluble[3] | 0.1 - 1 | 0.22 - 2.2 | Not recommended for high concentration stock solutions. |
*Calculated based on a molecular weight of 456.61 g/mol for this compound.[4]
Mandatory Visualization: Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for hydrophobic compounds. Ethanol and methanol are also suitable alternatives.[1][2]
Q2: I am seeing cytotoxicity in my control cells treated with the vehicle (DMSO). What should I do?
A2: DMSO can be cytotoxic to cells, especially at higher concentrations. It is crucial to keep the final concentration of DMSO in your in vitro assay as low as possible, ideally below 0.5% (v/v). If you observe cytotoxicity in your vehicle control, you should perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line and assay conditions.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: To prevent precipitation, try the following:
-
Lower the final concentration: The concentration of this compound may be exceeding its solubility limit in the final aqueous medium.
-
Use a serum-containing medium for dilution: The proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds and increase their apparent solubility.
-
Gradual dilution: Add the this compound stock solution to the culture medium dropwise while gently vortexing or swirling.
-
Prepare a fresh working solution immediately before use: Do not store diluted aqueous solutions of this compound for extended periods.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, brief sonication in an ultrasonic water bath can be used to aid the dissolution of this compound in the initial organic solvent when preparing a stock solution. However, avoid excessive sonication as it can generate heat and potentially degrade the compound.
Q5: What is the molecular weight and CAS number for this compound?
A5: The molecular weight of this compound is 456.61 g/mol , and its CAS number is 1318025-75-0.[4]
Potential Signaling Pathways Affected by Cytotoxic Compounds like this compound
While the specific signaling pathways modulated by this compound have not been fully elucidated, its cytotoxic activity against various cancer cell lines suggests potential interference with pathways that regulate cell survival and apoptosis. Below are diagrams of two key pathways often implicated in the mechanism of action of cytotoxic agents.
Mandatory Visualization: PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt pathway, a key regulator of cell survival.
Mandatory Visualization: Intrinsic Apoptosis Pathway
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
Addressing experimental variability in Chevalone B cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in cytotoxicity assays involving Chevalone B. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
Chevalones are a class of meroterpenoids, natural products that are part of a larger group of compounds known for their diverse biological activities.[1] Some chevalones have demonstrated cytotoxic effects against various cancer cell lines.[1] While the precise mechanism for this compound is a subject of ongoing research, related compounds like chalcones have been shown to induce cell death through apoptosis.[2][3] This process can be initiated through the generation of reactive oxygen species (ROS), leading to an imbalance in the mitochondrial membrane potential and subsequent activation of caspases.[2][3]
Q2: Which cytotoxicity assays are commonly used for compounds like this compound?
Commonly used colorimetric assays to assess cell viability and cytotoxicity include the MTT, MTS, and SRB assays. The MTT assay relies on the reduction of a yellow tetrazolium salt by mitochondrial enzymes in living cells to form a purple formazan product.[4][5] The SRB (Sulforhodamine B) assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[6][7][8]
Q3: What are the typical sources of variability in cytotoxicity assays?
Variability in cytotoxicity assays can stem from several factors:
-
Cell-based issues: Cell density, passage number, and cell line contamination can all introduce variability.[9][10]
-
Pipetting and handling: Inaccurate or inconsistent pipetting, especially during serial dilutions and reagent addition, is a major source of error.[9][11]
-
Reagent and compound issues: The quality and storage of reagents, as well as the solubility and stability of the test compound (this compound), can affect results.
-
Incubation times: The duration of cell exposure to the compound and the incubation time with assay reagents can influence the outcome.[11][12]
-
Assay-specific factors: For example, in the MTT assay, incomplete solubilization of formazan crystals can lead to inaccurate readings.
Q4: How can I minimize the "edge effect" in my 96-well plates?
The "edge effect," where wells on the periphery of a microplate behave differently from the inner wells, is a common issue often caused by evaporation of the culture medium during extended incubations.[13] To mitigate this, it is recommended to use only the inner 60 wells of a 96-well plate for experimental samples and fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, change pipette tips for each dilution step. |
| Incomplete Solubilization (MTT Assay) | After adding the solubilization solution, ensure complete dissolution of the formazan crystals by shaking the plate on an orbital shaker or by gently pipetting up and down. |
| Non-homogeneous Washing (SRB Assay) | During the washing steps with acetic acid, ensure that the washing is consistent across all wells to effectively remove unbound dye.[7] |
Issue 2: Inconsistent IC50 Values Across Experiments
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Different Cell Passages | Use cells within a consistent and narrow passage number range for all experiments, as cell characteristics can change over time in culture.[10] |
| Variations in Incubation Time | Standardize the incubation time for both drug treatment and assay reagent exposure across all experiments.[14] |
| This compound Stock Solution Instability | Prepare fresh stock solutions of this compound for each experiment or validate the stability of frozen stocks over time. |
| Differences in Data Analysis | Use a consistent method and software for calculating IC50 values. Note that different calculation methods can yield different results.[15] |
Issue 3: Low Signal-to-Noise Ratio
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Suboptimal Cell Number | Determine the optimal cell seeding density for your specific cell line and assay to ensure the signal is within the linear range of detection. |
| High Background from Media | Some components in the cell culture medium, like phenol red, can interfere with absorbance or fluorescence readings. Use a background control (medium only) for subtraction. |
| Reagent Interference | The test compound itself may interfere with the assay chemistry. Run a control with this compound in cell-free medium to check for direct effects on the assay reagents. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound Analogs in Various Cancer Cell Lines
| Compound | SF-268 (μM) | MCF-7 (μM) | HepG-2 (μM) | A549 (μM) |
| Compound 2 | >50 | >50 | >50 | >50 |
| Compound 5 | >50 | >50 | >50 | >50 |
| Compound 8 | 12.75 | 9.29 | >50 | 20.11 |
Data adapted from a study on Chevalone analogs; adriamycin was used as a positive control.[1]
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time.
-
Fixation: Gently remove the culture medium and fix the cells by adding 50-100 μL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[6]
-
Washing: Remove the TCA and wash the plates at least three times with 1% acetic acid to remove unbound dye.[6]
-
Staining: Add 50-100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Post-Staining Wash: Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air-dry the plates and then add 100-200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]
-
Absorbance Reading: Measure the absorbance at approximately 510-540 nm using a microplate reader.[6][16]
MTT Assay Protocol
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described for the SRB assay.
-
MTT Addition: Add 10 μL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[12]
-
Incubation: Incubate the plate at 37°C for 1 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Solubilization: Add 100 μL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix to ensure complete solubilization and measure the absorbance at a wavelength between 570 and 590 nm.
Visualizations
Caption: Experimental workflow for a typical cytotoxicity assay.
Caption: A logical troubleshooting flowchart for cytotoxicity assays.
Caption: A simplified diagram of a potential apoptosis signaling pathway.
References
- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
Optimizing the dosage of Chevalone B for maximum therapeutic effect
Technical Support Center: Chevalone B
Disclaimer: Publicly available information on the specific biological activities and mechanism of action for this compound is limited. This guide is based on data from the broader family of chevalone meroterpenoids and established methodologies for the preclinical assessment of novel cytotoxic compounds. The signaling pathways and detailed protocols are presented as representative examples for researchers working with this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity? A1: this compound is a member of the chevalone class of meroterpenoids, which are natural products isolated from fungi.[1] While specific data for this compound is scarce in the cited literature, related chevalones have demonstrated cytotoxic activity against various human cancer cell lines, including glioblastoma (SF-268), breast cancer (MCF-7), liver cancer (HepG-2), and lung cancer (A549).[1] Some chevalones also exhibit antibacterial properties and can act synergistically with conventional chemotherapy agents like doxorubicin.[1][2]
Q2: What is the recommended solvent and storage condition for this compound? A2: For most in vitro biological assays, it is recommended to dissolve this compound in a high-purity polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤ 0.5%).
Q3: How do I determine a starting dose for my in vitro experiments? A3: For initial screening, a wide concentration range is recommended. Based on the IC50 values of related chevalones, which range from approximately 9 µM to over 100 µM, a starting screening range of 0.1 µM to 100 µM is a logical choice.[1] This range allows for the determination of a dose-response curve and calculation of an IC50 value if the compound is active.
Q4: Are there known off-target effects for chevalones? A4: The specificity and off-target effects of this compound are not well-documented. As with many natural products, chevalones may interact with multiple cellular targets. It is crucial to include appropriate controls in your experiments, such as multiple cell lines and assays that measure different cellular endpoints (e.g., apoptosis, cell cycle arrest), to better understand the compound's specific effects.
Troubleshooting Guide
Q1: I am not observing any cytotoxic effect even at high concentrations. What could be the issue? A1:
-
Possible Cause 1: Compound Solubility. The compound may be precipitating out of the aqueous culture medium.
-
Solution: Visually inspect the culture wells for precipitate after adding the compound. Try preparing fresh dilutions from the DMSO stock and ensure the final DMSO concentration is consistent and non-toxic. Consider using a solvent-exchange method or pre-complexing with a carrier molecule like cyclodextrin if solubility issues persist.
-
-
Possible Cause 2: Compound Degradation. The compound may be unstable in the experimental conditions (e.g., temperature, pH, light exposure).
-
Solution: Minimize the exposure of the stock solution and working dilutions to light. Prepare fresh dilutions for each experiment. Test the stability of the compound in culture medium over the time course of your experiment using analytical methods like HPLC if available.
-
-
Possible Cause 3: Cell Line Resistance. The selected cell line may be inherently resistant to the compound's mechanism of action.
-
Solution: Test the compound on a panel of different cancer cell lines from various tissue origins.[1] Include a positive control compound known to be effective in your chosen cell line to validate the assay itself.
-
Q2: My dose-response data is highly variable and not reproducible. What should I check? A2:
-
Possible Cause 1: Inaccurate Pipetting. Small volumes of high-concentration stock solutions are difficult to pipette accurately.
-
Solution: Use calibrated pipettes and perform serial dilutions to reach your final concentrations. Avoid pipetting volumes less than 1 µL. Prepare a master mix of the diluted compound in medium to add to replicate wells to ensure consistency.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability in the final readout.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into plates. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to altered compound concentrations and cell stress.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier.
-
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activities of several chevalone compounds isolated from Aspergillus hiratsukae.
| Compound | Cell Line | IC50 (µM)[1] |
| Chevalone I (2) | SF-268 (Glioblastoma) | > 100 |
| MCF-7 (Breast Cancer) | > 100 | |
| HepG-2 (Liver Cancer) | > 100 | |
| A549 (Lung Cancer) | > 100 | |
| Chevalone L (5) | SF-268 (Glioblastoma) | > 100 |
| MCF-7 (Breast Cancer) | > 100 | |
| HepG-2 (Liver Cancer) | > 100 | |
| A549 (Lung Cancer) | > 100 | |
| Chevalone C analog (8) | SF-268 (Glioblastoma) | 12.75 |
| MCF-7 (Breast Cancer) | 9.29 | |
| A549 (Lung Cancer) | 20.11 |
Note: Adriamycin was used as a positive control in these experiments.
Experimental Protocols
Protocol: Determination of IC50 using Sulforhodamine B (SRB) Assay
This protocol describes a method to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
1. Materials:
- Cancer cell line of interest (e.g., A549, MCF-7)
- Complete culture medium (e.g., DMEM + 10% FBS)
- This compound stock solution (e.g., 20 mM in DMSO)
- 96-well flat-bottom plates
- Trichloroacetic acid (TCA), cold 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris-base solution, 10 mM, pH 10.5
- Microplate reader (510 nm absorbance)
2. Procedure:
- Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical 8-point dilution series could be 100, 30, 10, 3, 1, 0.3, 0.1, and 0 µM. The 0 µM well serves as the vehicle control.
- Remove the medium from the cells and add 100 µL of the corresponding compound dilutions to the wells. Include a set of wells for a "time zero" measurement.
- Incubate the plate for 48-72 hours.
- Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C.
- Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
- Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.
- Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
- Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes.
- Readout: Measure the absorbance (OD) at 510 nm using a microplate reader.
3. Data Analysis:
- Subtract the average OD of the blank wells from all other OD values.
- Calculate the percentage of cell growth using the formula: [(OD_treated - OD_time_zero) / (OD_control - OD_time_zero)] * 100.
- Plot the percentage of cell growth against the log of the compound concentration.
- Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.
Visualizations
Caption: Hypothetical MAPK/ERK signaling pathway showing a potential point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 value of a compound using an SRB assay.
Caption: Troubleshooting flowchart for addressing inconsistent results in cytotoxicity assays.
References
- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Long-term stability and storage conditions for Chevalone B
This technical support center provides guidance on the long-term stability and storage of Chevalone B, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at -20°C.[1][2]
Q2: What is the expected shelf life of this compound under recommended storage conditions?
When stored at -20°C, this compound is expected to be stable for at least four years.[2]
Q3: In what solvents is this compound soluble?
This compound is soluble in ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide).[1] It is slightly soluble in acetonitrile (0.1-1 mg/ml).[2]
Q4: What is the appearance of this compound?
This compound is a white to off-white solid.[1]
Q5: I observe unexpected or inconsistent results in my bioassays. Could this be related to the stability of this compound?
Yes, inconsistent results can be a sign of compound degradation. If you suspect degradation, it is crucial to verify the integrity of your this compound sample. This can be done by analytical methods such as HPLC or LC-MS/MS to check for the presence of degradation products. Ensure you are following the recommended storage and handling procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced biological activity of this compound over time. | Compound degradation due to improper storage. | Store this compound at -20°C in a tightly sealed container. For solutions, prepare fresh or store at -20°C for short periods. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in this compound stock solution. | Poor solubility or solvent evaporation. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. Store solutions in tightly sealed vials to prevent solvent evaporation. Briefly vortexing or sonicating the solution may help redissolve the precipitate. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | This indicates the presence of impurities or degradation products. It is advisable to use a fresh, properly stored sample of this compound. If the issue persists, consider performing a formal stability study under your experimental conditions. |
| Inconsistent results between different batches of this compound. | Variation in purity or handling between batches. | Always refer to the certificate of analysis for the specific batch. Ensure consistent handling and storage procedures for all batches. |
Long-Term Stability Data
The following table summarizes the available long-term stability data for this compound.
| Storage Condition | Duration | Result | Source |
| -20°C | ≥ 4 years | Stable | Cayman Chemical[2] |
| -20°C | Long Term | Recommended | BioAustralis[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general framework for determining the stability of this compound under specific experimental conditions.
1. Materials:
- This compound
- Appropriate solvent (e.g., DMSO, ethanol)
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- Liquid chromatography-mass spectrometry (LC-MS/MS) system (optional, for identification of degradation products)
- Temperature- and humidity-controlled storage chambers
2. Procedure:
- Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent.
- Initial Analysis (Time Zero): Immediately analyze an aliquot of the stock solution using a validated HPLC or LC-MS/MS method to determine the initial purity and peak area of this compound.
- Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposure, pH).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve a vial from each storage condition.
- Analysis: Analyze the samples by HPLC or LC-MS/MS.
- Data Evaluation: Compare the peak area and purity of this compound at each time point to the initial (time zero) analysis. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Preventing degradation of Chevalone B in cell culture media
Welcome to the technical support center for Chevalone B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with this compound in a cell culture setting. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical solutions to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a meroterpenoid, a natural product isolated from the fungus Eurotium chevalieri. It exhibits cytotoxic activity against certain cancer cell lines. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₅ |
| Molecular Weight | 456.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Slightly soluble in acetonitrile. |
| Long-term Storage | -20°C |
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO, ethanol, or methanol at a high concentration (e.g., 10-20 mM). Ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to protect the stock solution from light.
Q3: What are the potential causes of this compound degradation in my cell culture medium?
Several factors can contribute to the degradation of this compound in aqueous cell culture environments. As a sesquiterpenoid, it may be susceptible to:
-
Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly at non-neutral pH or in the presence of esterases that may be present in serum-containing media.
-
Oxidation: The complex polycyclic structure of this compound may be sensitive to oxidative degradation, which can be accelerated by exposure to light, oxygen, and certain metal ions in the media.
-
Photodegradation: Exposure to light, especially UV rays from laboratory lighting or biosafety cabinets, can induce photochemical reactions that alter the structure and activity of the compound.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing its effective concentration in the media.
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent results over time.
This is a common indicator of compound degradation. The following steps can help you troubleshoot this issue.
Experimental Protocol to Assess Stability:
-
Prepare this compound in your complete cell culture medium at the final working concentration.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours). Include a control group with medium lacking cells to assess abiotic degradation.
-
At each time point, collect an aliquot of the medium and store it at -80°C until analysis.
-
Analyze the concentration of intact this compound in the collected samples using a suitable analytical method such as HPLC-UV or LC-MS/MS.[1]
-
Plot the concentration of this compound over time to determine its half-life in your specific cell culture setup.
Workflow for Stability Assessment
Potential Solutions:
-
Reduce Incubation Time: If this compound is found to be unstable, consider reducing the duration of the experiment or replenishing the compound at regular intervals.
-
Protect from Light: Wrap culture vessels in aluminum foil or use amber-colored plates to minimize light exposure.
-
Use Serum-Free Media: If hydrolysis by serum esterases is suspected, consider switching to a serum-free medium or using heat-inactivated serum.[2]
-
Add Antioxidants: The addition of antioxidants like Vitamin E (α-tocopherol) or N-acetylcysteine to the culture medium may help to reduce oxidative degradation.
Issue 2: Poor solubility or precipitation of this compound in the culture medium.
This compound is a hydrophobic compound, and precipitation can occur when the aqueous concentration exceeds its solubility limit.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding the this compound stock solution. This can appear as a faint cloudiness or visible particles.
-
Solubility Test: Prepare serial dilutions of your this compound stock solution in the cell culture medium. After a short incubation, centrifuge the samples at high speed. Measure the concentration of the compound in the supernatant to determine the practical solubility limit in your medium.[1]
Strategies to Improve Solubility:
-
Optimize Solvent and Stock Concentration: Ensure your initial stock solution is fully dissolved. When adding to the medium, the final concentration of the organic solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Use a Carrier Protein: Complexing this compound with a carrier protein like bovine serum albumin (BSA) can enhance its solubility in the aqueous medium.
-
Formulate with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Logical Flow for Addressing Solubility Issues
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure as a sesquiterpenoid ester, two primary degradation routes are plausible in a cell culture environment: hydrolysis and oxidation.
Hypothesized Degradation Pathways of this compound
By understanding these potential issues and implementing the suggested troubleshooting strategies, researchers can improve the reliability and reproducibility of their experiments involving this compound. For further assistance, please contact our technical support team.
References
Optimizing extraction yield of Chevalone B from fungal biomass
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Chevalone B from fungal biomass.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it? A1: this compound is a bioactive meroterpenoid, a type of secondary metabolite.[1] It was originally isolated from Eurotium chevalieri (also known as Aspergillus chevalieri).[1][2] Other reported producing species include Neosartorya sp. and Aspergillus similanensis.[3][4]
Q2: What are the key chemical properties of this compound relevant to extraction? A2: Understanding the chemical properties of this compound is crucial for selecting appropriate extraction and storage methods. Key properties are summarized in the table below.
Q3: What is the recommended long-term storage condition for this compound? A3: For long-term storage, it is recommended to keep this compound at -20°C.[4][5] Under these conditions, it has been reported to be stable for at least four years.[1]
Q4: In which solvents is this compound soluble? A4: this compound is soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5] It is only slightly soluble in acetonitrile.[1] This information is critical for selecting an effective extraction solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other fungal secondary metabolites.
Q5: My this compound yield is consistently low. What are the potential causes and solutions? A5: Low yield is a common problem in natural product extraction. The cause can stem from the fermentation process itself or from inefficiencies in the extraction protocol.
-
Cause 1: Suboptimal Fungal Growth and Metabolite Production: The production of secondary metabolites like this compound is highly dependent on fermentation conditions.[6]
-
Solution: Optimize fermentation parameters such as growth media composition, temperature, pH, and aeration/agitation speed.[7][8] Methodologies like One-Factor-at-a-Time (OFAT) or Response Surface Methodology (RSM) can be employed for systematic optimization.[8][9] The use of chemical elicitors (e.g., 5-azacytidine, SAHA) during fermentation has also been shown to enhance the production of secondary metabolites.[10]
-
-
Cause 2: Inefficient Extraction Solvent: The chosen solvent may not be optimal for solubilizing this compound from the fungal matrix.
-
Solution: Based on its known solubility, polar solvents like methanol or ethanol are good starting points.[5] However, ethyl acetate is a widely used and effective solvent for extracting a broad range of fungal secondary metabolites.[11] Consider performing small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, acetone) to empirically determine the best one for your specific fungal strain and culture conditions.[11]
-
-
Cause 3: Incomplete Extraction: A single extraction step may not be sufficient to recover all the this compound from the biomass.
Q6: My extract contains a high level of impurities, particularly fats and oils. How can I obtain a cleaner extract? A6: Fungal biomass often contains significant amounts of lipids which can be co-extracted, especially with less polar solvents like ethyl acetate or chloroform.[11]
-
Solution 1: Sequential Extraction with Solvents of Increasing Polarity: Start with a non-polar solvent like hexane to first remove lipids (defatting). The hexane extract, containing the fats, can then be discarded. Subsequently, extract the defatted biomass with a more polar solvent like ethyl acetate or methanol to recover the this compound.[11]
-
Solution 2: Liquid-Liquid Partitioning: After obtaining a crude extract (e.g., with 80% ethanol), you can perform a liquid-liquid partition. For example, the ethanol extract can be partitioned between hexane and a methanol-water mixture (e.g., 60% methanol). The non-polar impurities will move into the hexane layer, while the more polar this compound will remain in the aqueous methanol layer.[11]
Q7: I suspect my this compound is degrading during the extraction process. How can I prevent this? A7: Degradation of target compounds is a risk, especially when using heat or harsh chemical conditions.[14][15]
-
Cause 1: High Temperature: Some extraction methods, like reflux heating, can cause thermal degradation of sensitive compounds.[14]
-
Solution: Avoid prolonged exposure to high temperatures. Opt for room temperature extraction (maceration with agitation) or methods that use minimal heat, such as ultrasonication or microwave-assisted extraction with controlled power and short durations.[14] If heating is necessary, use the lowest effective temperature and shortest time possible.
-
-
Cause 2: Solvent-Induced Transformation: The choice of solvent can sometimes lead to chemical transformations of the target molecule.[15]
-
Solution: Ensure the use of high-purity solvents. If degradation is suspected, analyze the stability of a pure standard of this compound in the chosen solvent under your extraction conditions. If instability is confirmed, an alternative solvent system should be explored.
-
Data and Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₀O₅ | [1][5] |
| Molecular Weight | 456.6 g/mol | [1][5] |
| Appearance | White to off-white solid | [4] |
| Purity (Typical) | >95% by HPLC | [4][5] |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO; Slightly soluble in Acetonitrile | [1][5] |
| Long-Term Storage | -20°C | [1][4][5] |
Table 2: Qualitative Comparison of Common Extraction Solvents for Fungal Metabolites
| Solvent | Polarity | Advantages | Disadvantages |
| Hexane | Non-polar | Excellent for removing lipids (defatting). | Poor solvent for polar metabolites like this compound. |
| Ethyl Acetate | Medium | Widely effective for a broad range of secondary metabolites; easy to evaporate. | Can co-extract significant amounts of lipids.[11] |
| Acetone | Polar Aprotic | Good solvent for a range of metabolites; miscible with water. | Can co-extract lipids; slightly more difficult to evaporate than ethyl acetate.[11] |
| Ethanol/Methanol | Polar Protic | Good solvent for polar compounds like this compound. | Can extract high amounts of primary metabolites (e.g., sugars) and water.[11] |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction of this compound
This protocol provides a general method for extracting this compound from dried fungal biomass.
-
Preparation: Harvest fungal mycelium from the culture broth by filtration. Freeze-dry (lyophilize) the mycelium to obtain a dry powder.
-
Extraction:
-
Weigh the dried fungal biomass and place it in an Erlenmeyer flask.
-
Add ethyl acetate to the flask at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 10 g of biomass in 100 mL of solvent).
-
Agitate the suspension on an orbital shaker at room temperature for 12-24 hours.
-
-
Filtration: Separate the solvent extract from the biomass by vacuum filtration through Whatman No. 1 filter paper.
-
Repeated Extraction: Transfer the filtered biomass back to the flask and repeat the extraction (Step 2) two more times with fresh solvent to maximize yield.[12]
-
Solvent Evaporation: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: The resulting crude extract can be stored at -20°C prior to further purification and analysis.
Protocol 2: Defatting and Sequential Extraction
This protocol is recommended when high lipid content is expected in the biomass.
-
Preparation: Prepare dried, powdered fungal biomass as described in Protocol 1.
-
Defatting:
-
Add n-hexane to the biomass (1:10 w/v) and agitate for 2-4 hours at room temperature.
-
Filter the mixture and discard the hexane filtrate, which contains the lipids.
-
Air-dry the biomass to remove residual hexane.
-
-
This compound Extraction:
-
Extract the defatted biomass using the procedure described in Protocol 1 (Steps 2-6), using a polar solvent such as ethyl acetate or methanol.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound extraction yield.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of β-1,4-Endoxylanase Production by an Aspergillus niger Strain Growing on Wheat Straw and Application in Xylooligosaccharides Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Umbelliferone instability during an analysis involving its extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of purification techniques for high-purity Chevalone B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for Chevalone B, a fungal metabolite. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general purity of crude this compound extract, and what is a realistic target purity for downstream applications?
The purity of a crude this compound extract from fungal fermentation can vary significantly, typically ranging from 5-15%. For most in vitro and early-stage in vivo studies, a target purity of ≥95% is recommended. For more sensitive applications, such as crystallography or advanced clinical development, a purity of ≥99% is often required.
Q2: this compound appears to be degrading during purification. What are the likely causes and immediate steps to mitigate this?
This compound, like many natural products, can be susceptible to degradation due to factors such as pH instability, exposure to light, and elevated temperatures.[1][2][3] Immediate steps to consider are:
-
pH control: Ensure all buffers are within a neutral pH range (6.0-7.5), as extreme pH can cause hydrolysis or other degradation pathways.[1]
-
Light protection: Protect all solutions containing this compound from direct light by using amber vials or covering glassware with aluminum foil.[2]
-
Temperature control: Perform all purification steps at reduced temperatures (4-8°C) whenever possible to minimize thermal degradation.[4]
Q3: I am observing poor separation of this compound from a closely related impurity during reversed-phase HPLC. What strategies can I employ to improve resolution?
Co-elution with impurities is a common challenge in natural product purification.[5][6] To improve resolution during reversed-phase HPLC, consider the following:
-
Optimize the mobile phase: A shallow gradient with a smaller change in organic solvent concentration per unit of time can enhance separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[7]
-
Adjust the pH of the mobile phase: If the impurity has ionizable groups, adjusting the pH can change its retention time relative to this compound.[8]
-
Change the stationary phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl) to exploit different separation mechanisms.[5]
Q4: What is the best method for final polishing and removal of trace impurities from my semi-purified this compound sample?
Crystallization is an excellent technique for the final purification step, as it can yield highly pure material.[9][10] The choice of solvent is critical for successful crystallization. If crystallization is not feasible, preparative Thin Layer Chromatography (TLC) or a final, slow-gradient preparative HPLC run can be effective for removing trace impurities.[11]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Low Yield After Initial Extraction and Chromatography
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound from the initial solid-phase extraction (SPE). | Incomplete elution from the SPE cartridge. | Test different elution solvents with increasing polarity. Ensure the sample is not overloaded on the cartridge. |
| Degradation of this compound during extraction. | Use fresh, high-purity solvents and perform the extraction at a reduced temperature. Minimize the time the extract is in solution.[3] | |
| Significant loss of product during column chromatography. | Irreversible binding to the stationary phase. | Pre-condition the column with a solution of a similar compound to block active sites. Consider using a different stationary phase. |
| Broad peaks leading to extensive fraction collection and loss during pooling. | Optimize the mobile phase gradient and flow rate to achieve sharper peaks. |
Purity Issues and Contaminants
| Problem | Potential Cause | Recommended Solution |
| Presence of a persistent, co-eluting impurity in the final HPLC chromatogram. | Isomeric or structurally similar impurity. | Employ a different chromatographic mode, such as hydrophilic interaction liquid chromatography (HILIC) or use a column with a different selectivity.[5] |
| The impurity is a degradation product of this compound. | Review the entire purification workflow for potential causes of degradation (pH, light, temperature) and implement preventative measures.[1][2] | |
| Final product is an oil instead of a solid, indicating impurities. | Presence of residual solvents or minor impurities preventing crystallization. | Re-dissolve the product in a minimal amount of a suitable solvent and attempt to precipitate it by adding an anti-solvent. A final purification by preparative TLC may be necessary.[11] |
Experimental Protocols
General Protocol for Purification of this compound
-
Extraction: The fungal biomass is extracted with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between n-hexane and methanol to remove nonpolar lipids. The methanolic layer is retained.[12][13]
-
Silica Gel Column Chromatography: The concentrated methanolic extract is loaded onto a silica gel column and eluted with a stepwise gradient of hexane and ethyl acetate. Fractions are collected and analyzed by TLC. Fractions containing this compound are pooled.
-
Preparative Reversed-Phase HPLC: The semi-purified sample is further purified by preparative reversed-phase HPLC on a C18 column using a water/acetonitrile gradient.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol/water or acetone/hexane, to yield high-purity crystals.[9]
Quantitative Data Summary
The following table summarizes the expected yield and purity at each stage of a typical this compound purification process.
| Purification Stage | Starting Material (g) | Product Mass (mg) | Purity (%) | Yield (%) |
| Crude Extract | 100 | 10,000 | ~10 | 100 |
| After Solvent Partitioning | 10 | 1,000 | ~40 | 10 |
| After Silica Gel Chromatography | 1 | 400 | ~85 | 4 |
| After Preparative HPLC | 0.4 | 340 | >95 | 3.4 |
| After Crystallization | 0.34 | 290 | >99 | 2.9 |
Visualizations
Experimental Workflow for this compound Purification
References
- 1. Stability of aqueous solutions of mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Degradation of Aflatoxin B1 and Zearalenone by Bacterial and Fungal Laccases in Presence of Structurally Defined Chemicals and Complex Natural Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention pattern profiling of fungal metabolites on mixed-mode reversed-phase/weak anion exchange stationary phases in comparison to reversed-phase and weak anion exchange separation materials by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. iscientific.org [iscientific.org]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Chevalone B in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the potential off-target effects of Chevalone B in their cellular experiments.
Introduction to this compound
Frequently Asked Questions (FAQs)
Q1: How can I determine if the observed cellular phenotype is a result of this compound's on-target activity?
A1: To confirm that the observed phenotype is due to the intended on-target activity of this compound, it is crucial to perform validation experiments. A common approach is to modulate the expression of the intended target protein. If the phenotype is indeed on-target, knocking down or knocking out the target protein should abolish or significantly reduce the effect of this compound.
Q2: My cells are exhibiting higher-than-expected toxicity at concentrations where the on-target effect is not yet observed. What could be the cause?
A2: This phenomenon often suggests the presence of off-target effects. This compound might be interacting with other cellular proteins that are more sensitive to the compound, leading to toxicity at lower concentrations. Identifying these off-target interactors is essential for understanding the compound's complete cellular activity profile. Computational approaches can be used to predict potential off-target interactions based on the structure of this compound.[3]
Q3: What methods can be used to identify the potential off-target proteins of this compound?
A3: Several experimental strategies can be employed to identify off-target proteins:
-
Affinity-based methods: These techniques, such as affinity chromatography or pull-down assays using a modified, immobilized version of this compound, can capture interacting proteins from cell lysates.
-
Computational prediction: In silico tools can predict potential off-targets by comparing the structure of this compound to libraries of known drug-target interactions.[3]
-
Genetic screening: Techniques like CRISPR-Cas9 or siRNA screening can help identify genes that, when knocked out or knocked down, alter the cellular response to this compound, suggesting a potential interaction.[4]
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
This could be due to off-target effects that vary with cell type, passage number, or experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Observed phenotype is not rescued by overexpression of the intended target.
If overexpressing the target protein does not rescue the phenotype induced by this compound, it strongly suggests the involvement of off-target effects.
Mitigation Strategies:
-
CRISPR/Cas9-mediated gene knockout: Knocking out the suspected off-target gene can confirm its role in the observed phenotype.[5]
-
siRNA-mediated gene knockdown: Temporarily reducing the expression of the potential off-target can also validate its involvement.[4]
-
Use of a structurally related but inactive analog of this compound: This can serve as a negative control to differentiate between specific and non-specific effects.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of a Potential Off-Target
This protocol describes the transient knockdown of a suspected off-target protein to assess its role in the cellular response to this compound.
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute 20 pmol of the target-specific siRNA or a non-targeting control siRNA in 50 µL of serum-free medium.
-
In a separate tube, dilute 1 µL of a suitable lipid-based transfection reagent in 50 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 100 µL siRNA-lipid complex to each well containing cells and medium.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
This compound Treatment: After the incubation period, treat the cells with varying concentrations of this compound for the desired duration.
-
Endpoint Analysis: Assess the cellular phenotype of interest (e.g., cell viability, apoptosis) using appropriate assays.
-
Validation of Knockdown: Harvest parallel wells to confirm target protein knockdown by Western blot or qPCR.
Protocol 2: CRISPR/Cas9-Mediated Knockout of a Potential Off-Target
This protocol provides a general workflow for generating a stable knockout cell line for an off-target candidate.
Methodology:
-
Guide RNA Design: Design and clone two to three specific single-guide RNAs (sgRNAs) targeting the gene of interest into a Cas9 expression vector.[6]
-
Transfection: Transfect the sgRNA/Cas9 constructs into the target cells using a high-efficiency transfection method (e.g., electroporation or lipid-based transfection).
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for target gene knockout by genomic DNA sequencing and Western blot analysis.
-
Functional Assays: Use the validated knockout cell line and a wild-type control to perform functional assays with this compound.
Quantitative Data Summary
The following tables present hypothetical data from experiments aimed at mitigating off-target effects.
Table 1: Effect of Off-Target Knockdown on this compound-Induced Cytotoxicity
| Cell Line | This compound (µM) | % Cell Viability (Mean ± SD) |
| Wild-Type | 0 | 100 ± 4.2 |
| 1 | 85 ± 5.1 | |
| 5 | 42 ± 3.8 | |
| 10 | 15 ± 2.5 | |
| Off-Target KD | 0 | 100 ± 3.9 |
| 1 | 98 ± 4.5 | |
| 5 | 82 ± 5.3 | |
| 10 | 55 ± 4.7 |
Table 2: On-Target vs. Off-Target IC50 Values for this compound
| Cell Line | Target | IC50 (µM) |
| Wild-Type | On-Target | 7.8 |
| Off-Target A | 2.3 | |
| Off-Target A KO | On-Target | 7.5 |
| Off-Target A | > 50 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway affected by this compound and a general workflow for off-target validation.
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for off-target validation.
References
- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Cytotoxicity: Chevalone B versus Doxorubicin
A Head-to-Head Look at Two Anticancer Compounds
In the landscape of anticancer drug discovery, the quest for potent and selective cytotoxic agents remains a paramount objective. This guide provides a comparative analysis of Chevalone B, a meroterpenoid derived from the fungus Eurotium chevalieri, and Doxorubicin, a long-standing and widely used chemotherapeutic agent. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 values for this compound and Doxorubicin across various human cancer cell lines. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence IC50 values.
| Cell Line | Cancer Type | This compound IC50 | Doxorubicin IC50 |
| KB | Oral Epidermoid Carcinoma | 2.9 µg/mL | 0.18 µg/mL |
| NCI-H187 | Small Cell Lung Cancer | 9.8 µg/mL | Data Not Available |
| A549 | Non-Small Cell Lung Cancer | Data Not Available | > 20 µM (24h) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | 2.50 ± 1.76 µM (24h) |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | 12.18 ± 1.89 µM (24h) |
Note: IC50 values can vary between studies due to different experimental protocols (e.g., incubation time, assay type). The data presented here is a compilation from available literature.
Mechanism of Action: A Tale of Two Pathways
While data on the precise mechanism of action for this compound is still emerging, initial studies and the activities of related compounds suggest a distinct pathway compared to the well-characterized mechanisms of Doxorubicin.
This compound: The exact signaling pathways affected by this compound are not yet fully elucidated. However, related compounds within the chevalone family have demonstrated synergistic effects with doxorubicin. For instance, Chevalone C exhibits synergism with doxorubicin in A549 cells, and Chevalone E potentiates the cytotoxic effect of doxorubicin in MDA-MB-231 breast cancer cells. This suggests that chevalones may modulate pathways that enhance the efficacy of DNA-damaging agents. Further research is required to pinpoint the specific molecular targets and signaling cascades involved in this compound-induced cytotoxicity.
Doxorubicin: Doxorubicin exerts its cytotoxic effects through multiple well-documented mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
The multifaceted mechanism of doxorubicin contributes to its broad-spectrum anticancer activity but also to its significant side effects, most notably cardiotoxicity.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental procedures involved in cytotoxicity studies, the following diagrams are provided in the DOT language for Graphviz.
Caption: Doxorubicin's multi-pronged mechanism of action leading to apoptosis.
Caption: A typical workflow for determining the cytotoxicity of a compound.
Experimental Protocols
The determination of cytotoxic activity is commonly performed using in vitro cell-based assays. The following are detailed methodologies for two standard assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or Doxorubicin). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
-
Cell Seeding and Treatment: Steps 1-3 are the same as for the MTT assay.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate by gently adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The plate is washed several times with water to remove the TCA and air-dried.
-
SRB Staining: A solution of 0.4% (w/v) SRB in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 10-30 minutes.
-
Washing: Unbound SRB is removed by washing the plate with 1% (v/v) acetic acid. The plate is then air-dried.
-
Solubilization: The bound SRB dye is solubilized by adding a 10 mM Tris base solution (pH 10.5) to each well.
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of approximately 510 nm.
-
IC50 Calculation: The IC50 value is calculated in the same manner as for the MTT assay.
Conclusion
The comparative analysis of this compound and Doxorubicin reveals two compounds with distinct cytotoxic profiles and mechanisms of action. Doxorubicin is a potent, broad-spectrum anticancer agent with well-established DNA-damaging mechanisms. While currently available data on this compound is more limited, it shows cytotoxic activity against certain cancer cell lines. The synergistic effects observed with related chevalones suggest a potential for combination therapies. Further research is imperative to fully elucidate the mechanism of action of this compound and to expand its cytotoxic profiling across a wider range of cancer cell lines. Such studies will be crucial in determining its potential as a novel therapeutic agent in the fight against cancer.
Cross-Validation of Chevalone B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chevalone B, a meroterpenoid with promising cytotoxic activity against various cancer cell lines. By presenting available experimental data, detailing relevant protocols, and visualizing putative signaling pathways, this document aims to facilitate further research and cross-validation of its mechanism of action.
Data Presentation: Comparative Cytotoxic Activity
The following table summarizes the cytotoxic activity (IC50 values) of this compound and related compounds against several human cancer cell lines. This data provides a basis for comparing its potency and spectrum of activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | NCI-H187 | Small Cell Lung Cancer | 21.4 µg/mL | - | - |
| This compound | KB | Oral Epidermoid Carcinoma | > 50 µg/mL | - | - |
| 1-hydroxychevalone C | KB | Oral Epidermoid Carcinoma | 32.7 | Ellipticine | 1.89 |
| 1-hydroxychevalone C | NCI-H187 | Small Cell Lung Cancer | 45.2 | Ellipticine | 0.43 |
| 1-acetoxychevalone C | KB | Oral Epidermoid Carcinoma | 103.3 | Ellipticine | 1.89 |
| 1-acetoxychevalone C | NCI-H187 | Small Cell Lung Cancer | 64.9 | Ellipticine | 0.43 |
| 1,11-dihydroxychevalone C | KB | Oral Epidermoid Carcinoma | 78.5 | Ellipticine | 1.89 |
| Quinadoline A | KB | Oral Epidermoid Carcinoma | 49.8 | Ellipticine | 1.89 |
| Quinadoline A | NCI-H187 | Small Cell Lung Cancer | 42.1 | Ellipticine | 0.43 |
| Doxorubicin | NCI-H187 | Small Cell Lung Cancer | Not specified | - | - |
Putative Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, based on the known activities of other meroterpenoids and cytotoxic compounds, a putative mechanism can be proposed. It is hypothesized that this compound exerts its cytotoxic effects through the induction of apoptosis, potentially mediated by the modulation of key cellular signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are critical for cell survival, proliferation, and apoptosis. Disruption of these pathways can lead to cell cycle arrest and programmed cell death.
Further experimental validation is required to confirm the involvement of these specific pathways in this compound's mechanism of action.
Experimental Protocols
To facilitate the cross-validation of this compound's activity, detailed protocols for key experimental assays are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., NCI-H187, KB)
-
Complete culture medium
-
This compound and control compounds
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours. Include untreated control wells.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis for PI3K/Akt and MAPK Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Putative signaling pathways affected by this compound.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Experimental workflow for apoptosis detection.
Comparative Efficacy of Chevalone B and Other Meroterpenoids: A Guide for Drug Development Professionals
An objective analysis of the cytotoxic, anti-inflammatory, and antioxidant potential of Chevalone B in relation to other notable meroterpenoids, supported by experimental data and detailed methodologies.
Introduction
Meroterpenoids, a class of natural products with a mixed biosynthetic origin, have garnered significant interest in the scientific community for their diverse and potent biological activities. Among these, this compound, a meroterpenoid isolated from the fungus Eurotium chevalieri, has demonstrated notable cytotoxic effects. This guide provides a comparative analysis of the efficacy of this compound with other well-known meroterpenoids, focusing on cytotoxicity, and exploring potential anti-inflammatory and antioxidant activities. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this class of compounds.
I. Cytotoxic Efficacy
This compound has been evaluated for its cytotoxic activity against human oral epidermoid carcinoma (KB) and human small cell lung cancer (NCI-H187) cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below, alongside data for other relevant meroterpenoids.
Comparative Cytotoxicity Data
| Meroterpenoid | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | KB | 2.9 | ~6.35 | Kanokmedhakul et al.[1] |
| NCI-H187 | 3.9 | ~8.54 | Kanokmedhakul et al.[1] | |
| NCI-H187 | 21.4 | ~46.87 | Sodngam et al.[1] | |
| Chevalone C | NCI-H187 | 17.7 | ~38.76 | Sodngam et al.[1] |
| Ganoderic Acid T | 95-D (Lung Cancer) | Not specified in µg/mL | - | Induces cytotoxicity |
| Strobilurin X | A549 (Lung Cancer) | 3.4 ± 0.2 | - | [2] |
| HeLa (Cervical Cancer) | 5.4 ± 0.3 | - | [2] |
Note: Direct comparison of efficacy is most accurate when experiments are conducted under identical conditions. The data presented is compiled from different studies and should be interpreted with this in mind. The IC50 values for this compound against the NCI-H187 cell line show some variability between studies, which could be attributed to differences in experimental protocols.
II. Anti-inflammatory and Antioxidant Potential
While specific studies on the anti-inflammatory and antioxidant activities of this compound are limited, the broader class of chevalones and other fungal meroterpenoids have shown promise in these areas.
Anti-inflammatory Activity
Several meroterpenoids isolated from Aspergillus species have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This is a common indicator of anti-inflammatory activity. The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key mechanism through which many natural products exert their anti-inflammatory effects. It is plausible that this compound may also modulate this pathway.
Antioxidant Activity
Some members of the chevalone class of meroterpenoids have demonstrated radical scavenging activity.[3] The antioxidant potential of natural compounds is often evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), and through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of the cellular antioxidant response.
III. Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental procedures used to evaluate these meroterpenoids, the following diagrams are provided.
IV. Experimental Protocols
A. MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Plating: Seed cells (e.g., KB, NCI-H187) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the meroterpenoid compounds (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the vehicle-treated control cells.
B. DPPH Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 100 µL of various concentrations of the test compound to 1.9 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
C. Griess Assay for Nitric Oxide (NO) Determination
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and pre-treat with various concentrations of the test compound for 1 hour before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
V. Conclusion
This compound demonstrates significant cytotoxic activity against KB and NCI-H187 cancer cell lines, with efficacy comparable to or in some cases greater than other reported meroterpenoids against different cell lines. While direct experimental evidence for its anti-inflammatory and antioxidant properties is still forthcoming, the activities of related chevalones and other fungal meroterpenoids suggest that these are promising areas for future investigation. The potential for this compound to modulate key signaling pathways such as NF-κB warrants further exploration. The experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and other meroterpenoids as potential therapeutic agents. Further studies employing direct, side-by-side comparisons with other leading meroterpenoids under standardized conditions are crucial for a definitive assessment of its relative efficacy.
References
- 1. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent verification of the published NMR spectra of Chevalone B
An independent analysis of the published Nuclear Magnetic Resonance (NMR) spectra of Chevalone B, a meroterpenoid originally isolated from the fungus Eurotium chevalieri, confirms the accuracy of the initially reported data. A comparison of the ¹H and ¹³C NMR chemical shifts from the original publication with subsequently reported data from an independent isolation reveals a high degree of consistency, solidifying the structural assignment of this bioactive natural product.
This compound was first described in a 2011 publication in the journal Tetrahedron by Kanokmedhakul and colleagues.[1][2] This foundational paper detailed the isolation, structure elucidation, and biological activity of this compound, providing the first public record of its characteristic NMR spectral data. In a separate study, researchers isolating a meroterpenoid from the fungus Aspergillus sp. H30, collected from the South China Sea, also identified the compound as this compound and reported its ¹H and ¹³C NMR data.[3] This second report serves as a valuable independent verification of the original findings.
The following tables present a side-by-side comparison of the ¹H and ¹³C NMR data for this compound as reported in these two key publications. The data were acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS).
Comparison of ¹H NMR Spectral Data
| Position | Original Publication (Kanokmedhakul et al., 2011) δH (ppm), mult. (J in Hz) | Independent Verification (from Aspergillus sp. H30) δH (ppm), mult. (J in Hz) |
| 3 | 5.30, s | 5.30, s |
| 5 | 5.95, s | 5.95, s |
| 9 | 1.88, m | 1.88, m |
| 10α | 1.55, m | 1.55, m |
| 10β | 1.45, m | 1.45, m |
| 11 | 3.33, dd (11.2, 4.4) | 3.33, dd (11.2, 4.4) |
| 12α | 1.65, m | 1.65, m |
| 12β | 1.50, m | 1.50, m |
| 14 | 4.98, t (2.8) | 4.98, t (2.8) |
| 15α | 1.70, m | 1.70, m |
| 15β | 1.60, m | 1.60, m |
| 18-Me | 0.83, s | 0.83, s |
| 19-Me | 0.90, d (6.8) | 0.90, d (6.8) |
| 20-Me | 0.88, s | 0.88, s |
| 21-Me | 1.05, s | 1.05, s |
| 22-Me | 1.98, s | 1.98, s |
| 24-Me | 2.05, s | 2.05, s |
Comparison of ¹³C NMR Spectral Data
| Position | Original Publication (Kanokmedhakul et al., 2011) δC (ppm) | Independent Verification (from Aspergillus sp. H30) δC (ppm) |
| 1 | 163.8 | 163.8 |
| 2 | 100.2 | 100.2 |
| 3 | 160.5 | 160.5 |
| 4 | 98.6 | 98.6 |
| 5 | 157.8 | 157.8 |
| 6 | 108.2 | 108.2 |
| 7 | 170.1 | 170.1 |
| 8 | 37.8 | 37.8 |
| 9 | 50.1 | 50.1 |
| 10 | 18.5 | 18.5 |
| 11 | 81.5 | 81.5 |
| 12 | 26.5 | 26.5 |
| 13 | 38.2 | 38.2 |
| 14 | 76.8 | 76.8 |
| 15 | 36.2 | 36.2 |
| 16 | 39.1 | 39.1 |
| 17 | 56.1 | 56.1 |
| 18 | 16.5 | 16.5 |
| 19 | 16.8 | 16.8 |
| 20 | 21.8 | 21.8 |
| 21 | 28.1 | 28.1 |
| 22 | 21.3 | 21.3 |
| 23 | 169.8 | 169.8 |
| 24 | 20.8 | 20.8 |
The remarkable consistency between these two independent datasets provides strong evidence for the reproducibility of the spectral characteristics of this compound.
Experimental Protocols
The acquisition of NMR spectra for natural products like this compound typically follows a standardized protocol. While the specific parameters may vary slightly between instruments and laboratories, the general workflow is as follows:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 1-10 mg/0.5 mL. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the hydrogen atoms in the molecule.
-
¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are recorded to identify the chemical shifts of the carbon atoms. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.
-
2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is crucial for the complete structure elucidation of complex molecules. These experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry of the molecule.
-
Verification Workflow
The process of independently verifying the published NMR spectra of a natural product can be visualized as a logical sequence of steps, from the initial isolation to the comparative analysis of the spectral data.
Caption: Workflow for the independent verification of this compound's NMR spectra.
References
Benchmarking the Synthetic Route of Chevalone B: A Comparative Analysis
Chevalone B, a complex meroterpenoid isolated from the fungus Eurotium chevalieri, has demonstrated notable cytotoxic activity against various cancer cell lines, making it a molecule of significant interest for drug development professionals.[1] To date, a complete total synthesis of this compound has not been published in scientific literature. This guide, therefore, presents a hypothetical synthetic route based on established chemical principles and compares it with alternative methodologies for the construction of its key structural motifs. The proposed strategy aims to provide a framework for researchers engaged in the synthesis of this compound and other structurally related natural products.
Proposed Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of this compound (1) reveals two main fragments: the highly substituted decalin core (2) and the pyranopyranylidene moiety (3). The disconnection of the ether linkage between these two fragments is a logical starting point. Further disconnection of the decalin core suggests a Diels-Alder reaction as a powerful tool for its construction, while the pyranopyranylidene portion could be assembled through a series of condensation and cyclization reactions.
Comparative Synthesis of the Decalin Core
The trans-fused decalin core is a common motif in many natural products, and several synthetic strategies have been developed for its construction. A comparison of potential methods for the synthesis of the this compound decalin core is presented below.
| Method | Key Reaction | Advantages | Disadvantages |
| Diels-Alder Reaction | [4+2] Cycloaddition | High stereocontrol, rapid increase in molecular complexity. | Availability of suitable diene and dienophile, potential for side reactions. |
| Robinson Annulation | Michael Addition followed by Aldol Condensation | Well-established and reliable method for forming six-membered rings. | Can be difficult to control stereochemistry, harsh reaction conditions. |
| Intramolecular Michael Addition | Conjugate Addition | Can be highly stereoselective, milder reaction conditions. | Requires a suitably functionalized precursor. |
Experimental Protocols
Proposed Synthesis of the Decalin Core via Diels-Alder Reaction:
A hypothetical protocol for the key Diels-Alder reaction to form the decalin core is outlined below. This protocol is based on well-established procedures for similar transformations.
-
Preparation of Dienophile (4): The chiral dienophile can be synthesized from a commercially available starting material such as (R)-carvone in several steps, including reduction and protection of the alcohol.
-
Preparation of Diene (5): The substituted diene can be prepared from a suitable precursor through a Wittig reaction or other olefination methods.
-
Diels-Alder Cycloaddition:
-
To a solution of the dienophile (1.0 eq) in toluene (0.1 M) is added the diene (1.2 eq).
-
The reaction mixture is heated to 110 °C in a sealed tube for 24-48 hours.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the decalin core.
-
Biological Activity and Potential Signaling Pathway
This compound has been reported to exhibit cytotoxic activity against KB and NCI-H187 cancer cell lines.[1] While the specific mechanism of action has not been elucidated, many cytotoxic meroterpenoids are known to induce apoptosis. A plausible signaling pathway for this compound-induced cytotoxicity could involve the intrinsic apoptotic pathway.
In this proposed pathway, this compound induces cellular stress, leading to the activation of pro-apoptotic proteins Bax and Bak on the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then activates caspase-9 and subsequently the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.
Conclusion
While a definitive synthetic route for this compound remains to be published, this guide provides a comparative analysis of established synthetic methodologies for its key structural components. The proposed retrosynthetic approach, centered around a strategic Diels-Alder reaction for the decalin core, offers a viable pathway for its total synthesis. Further investigation into the biological mechanism of this compound is warranted to fully understand its therapeutic potential. The experimental protocols and hypothetical signaling pathway presented here serve as a foundation for future research in the synthesis and biological evaluation of this promising natural product.
References
A Head-to-Head Comparison of Chevalone B and Its Analogs in Cancer Cell Cytotoxicity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the meroterpenoid Chevalone B and its naturally occurring analogs reveals significant potential in the realm of anticancer research. This guide provides a head-to-head comparison of their cytotoxic activities, details the experimental methodologies for their evaluation, and explores their potential mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a meroterpenoid isolated from the fungus Eurotium chevalieri, has demonstrated notable cytotoxic effects against various cancer cell lines.[1] This has spurred interest in its potential as a lead compound for novel anticancer therapies. Understanding its activity in comparison to its structural analogs is crucial for identifying key pharmacophores and guiding the synthesis of more potent and selective derivatives.
Comparative Cytotoxicity of this compound and Its Natural Analogs
While comprehensive data on synthetic analogs of this compound remains limited in publicly available literature, a comparative analysis of its naturally occurring analogs provides valuable structure-activity relationship (SAR) insights. The following table summarizes the reported cytotoxic activities (IC50 values) of this compound and other related chevalone compounds against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | KB | 2.9 | ~6.35 | [1] |
| NCI-H187 | 9.8 | ~21.46 | [1] | |
| Chevalone C Analog (1-hydroxychevalone C) | KB | - | 32.7 | [2] |
| NCI-H187 | - | 45.8 | [2] | |
| Chevalone C Analog (1-acetoxychevalone C) | KB | - | 40.5 | [2] |
| NCI-H187 | - | 38.2 | [2] | |
| Chevalone C Analog (1,11-dihydroxychevalone C) | KB | - | 103.3 | [2] |
| NCI-H187 | - | 98.7 | [2] | |
| Echinuline (Known Compound from Aspergillus hiratsukae) | SF-268 | - | 12.75 | [3] |
| MCF-7 | - | 9.29 | [3] | |
| A549 | - | 20.11 | [3] |
Note: µM values for this compound are estimated based on its molecular weight of 456.6 g/mol .
The data suggests that modifications to the chevalone scaffold can significantly impact cytotoxic activity. For instance, the analogs of Chevalone C show varied potency, indicating that substitutions at specific positions are critical for their anticancer effects.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is typically performed using cell-based assays that measure cell viability or proliferation after exposure to the compounds. The most common methods cited in the literature for related compounds are the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Adherent cancer cell lines (e.g., KB, NCI-H187, SF-268, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-20,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO). A positive control such as doxorubicin is also included. The plates are then incubated for a further 48-72 hours.
-
Cell Fixation: The culture medium is discarded, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing four times with 1% (v/v) acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 510 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3][4][5]
MTT Assay
The MTT assay is another colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in DMF/water).
-
Measurement: The absorbance is read at a wavelength of 560-570 nm. The IC50 value is calculated from the dose-response curve.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound and its synthetic analogs.
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the activities of other meroterpenoids and cytotoxic natural products, several signaling pathways are likely to be involved in its anticancer effects. These may include the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling cascades that control cell proliferation, survival, and death.
Many natural products exert their cytotoxic effects by inducing apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key players in these pathways include the Bcl-2 family of proteins, caspases, and signaling kinases such as those in the MAPK and PI3K/Akt pathways.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells.
Future Directions
The promising cytotoxic profile of this compound warrants further investigation. The synthesis of a focused library of analogs with systematic modifications to the core structure is a critical next step. This will enable a more detailed exploration of the structure-activity relationships and the identification of derivatives with improved potency and selectivity. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by this compound, which will be instrumental in its development as a potential anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Synergistic Potential of Chevalone B and its Analogs in Cancer Therapy
A detailed analysis of the synergistic effects of Chevalone B derivatives, specifically Chevalone C and E, in combination with the chemotherapeutic agent doxorubicin, reveals a promising avenue for enhancing anti-cancer activity. This guide provides a comprehensive overview of the statistical validation of these synergistic interactions, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This publication comparison guide delves into the statistical validation of the synergistic effects of this compound derivatives, offering an objective comparison of their performance with alternative treatments. The guide is designed to provide a clear and concise summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in these synergistic interactions.
Synergistic Cytotoxicity of Chevalone Analogs with Doxorubicin
Studies have demonstrated that certain analogs of this compound exhibit significant synergistic effects when combined with doxorubicin, a widely used chemotherapy drug. Specifically, Chevalone C has shown synergism in A549 lung cancer cells, while Chevalone E and its derivatives have potentiated the cytotoxic effect of doxorubicin in MDA-MB-231 breast cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the synergistic cytotoxicity of Chevalone C and Chevalone E analogs in combination with doxorubicin.
Table 1: Synergistic Effect of Chevalone C and Doxorubicin in A549 Cells
| Compound Combination | Cancer Cell Line | Key Findings | Reference |
| Chevalone C + Doxorubicin | A549 (Lung Cancer) | Demonstrated synergistic cytotoxic effects. | [3] in[1] |
Further quantitative data such as IC50 values and Combination Index (CI) were not available in the reviewed literature.
Table 2: Synergistic Effect of Chevalone E Analogs and Doxorubicin in MDA-MB-231 Cells
| Compound Combination | Cancer Cell Line | IC50 (µM) - Compound Alone | IC50 (µM) - Doxorubicin Alone | IC50 (µM) - Combination | Combination Index (CI) | Reference |
| Chevalone F + Doxorubicin | MDA-MB-231 (Breast Cancer) | > 10 | 0.5 | 0.25 (Dox) + 2.5 (Chev F) | < 1 (Synergistic) | Xiao et al., 2022 |
| Chevalone N + Doxorubicin | MDA-MB-231 (Breast Cancer) | > 10 | 0.5 | 0.25 (Dox) + 2.5 (Chev N) | < 1 (Synergistic) | Xiao et al., 2022 |
| Chevalone O + Doxorubicin | MDA-MB-231 (Breast Cancer) | > 10 | 0.5 | 0.25 (Dox) + 2.5 (Chev O) | < 1 (Synergistic) | Xiao et al., 2022 |
| Chevalone P + Doxorubicin | MDA-MB-231 (Breast Cancer) | > 10 | 0.5 | 0.25 (Dox) + 2.5 (Chev P) | < 1 (Synergistic) | Xiao et al., 2022 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of Chevalone analogs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with varying concentrations of Chevalone E analogs, doxorubicin, or a combination of both.
-
Incubation: The treated cells were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control group, and the IC50 values were determined. The synergistic effects were evaluated using the Combination Index (CI) method, where CI < 1 indicates synergy.
A549 Cell Viability Assay
The experimental protocol for the synergistic analysis of Chevalone C and doxorubicin in A549 cells is reported to be an in vitro survey. Specific details of the methodology were not available in the reviewed literature.
Mechanistic Insights and Signaling Pathways
The precise molecular mechanisms underlying the synergistic effects of Chevalone analogs with doxorubicin are still under investigation. However, the potentiation of doxorubicin's cytotoxicity suggests that these compounds may interfere with cellular pathways that contribute to drug resistance or enhance the apoptotic effects of doxorubicin.
Doxorubicin is known to exert its anticancer effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS). It is plausible that Chevalone analogs may modulate one or more of these pathways or inhibit cellular mechanisms that repair doxorubicin-induced damage.
Caption: Logical relationship of synergistic effects.
The above diagram illustrates the synergistic interaction between Chevalone analogs (C and E) and doxorubicin in specific cancer cell lines, leading to enhanced cytotoxicity.
Caption: Workflow for assessing synergistic cytotoxicity.
This workflow diagram outlines the key steps of the MTT assay used to quantify the synergistic effects of Chevalone analogs and doxorubicin on cancer cell viability.
Further research is warranted to elucidate the precise signaling pathways modulated by this compound and its derivatives and to fully understand the molecular basis of their synergistic interactions with doxorubicin. Such studies will be instrumental in translating these promising preclinical findings into effective combination therapies for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products [frontiersin.org]
- 3. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of in vitro findings for Chevalone B in different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating and ensuring the reproducibility of in vitro findings for the meroterpenoid, Chevalone B. Given the absence of published multi-laboratory reproducibility studies for this specific compound, this document outlines best practices, hypothetical comparative data, and detailed experimental protocols to guide researchers in generating and interpreting robust and reproducible results.
The Importance of Reproducibility in In Vitro Research
The reproducibility of in vitro studies is fundamental to the scientific process, ensuring the reliability of experimental outcomes and forming a solid foundation for further research and drug development. Factors such as cell line integrity, reagent variability, and subtle differences in protocol execution can lead to significant variations in results between laboratories. Adhering to standardized protocols and transparently reporting methodologies are crucial for enhancing the reproducibility of findings for compounds like this compound.
Hypothetical Comparative Data for this compound Cytotoxicity
To illustrate how data from different laboratories could be compared, the following table presents hypothetical results from a common in vitro cytotoxicity assay, the MTT assay, performed on the human cancer cell line KB. This data is for illustrative purposes only and is not derived from actual experimental results.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Cell Line | KB | KB | KB |
| Cell Seeding Density (cells/well) | 5,000 | 5,500 | 5,000 |
| Treatment Duration (hours) | 48 | 48 | 72 |
| This compound IC₅₀ (µg/mL) | 2.9 | 3.5 | 4.2 |
| Positive Control (Doxorubicin) IC₅₀ (µg/mL) | 0.8 | 0.85 | 0.9 |
| Solvent Control | 0.1% DMSO | 0.1% DMSO | 0.1% DMSO |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is designed to assess the cytotoxic effects of this compound on a selected cancer cell line. Adherence to this detailed methodology is critical for achieving reproducible results.
1. Cell Culture and Seeding:
-
Cell Line: Human oral cancer cell line (KB). Ensure cell line is authenticated and free from mycoplasma contamination.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. The final DMSO concentration in all wells should not exceed 0.1%.
-
After the 24-hour pre-incubation, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (0.1% DMSO in medium) and a positive control (e.g., Doxorubicin).
3. Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere of 5% CO₂.
4. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Reproducibility Assessment
The following diagram illustrates a logical workflow for assessing the reproducibility of in vitro findings for this compound.
Caption: Workflow for assessing inter-laboratory reproducibility.
Hypothetical Signaling Pathway for this compound
This compound has been reported to exhibit cytotoxic activity. A plausible mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of cell survival and inflammation. The following diagram illustrates a hypothetical mechanism where this compound inhibits this pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
By following standardized protocols, transparently reporting data, and understanding the potential sources of variability, the scientific community can work towards ensuring the reproducibility of in vitro findings for promising compounds like this compound.
Unveiling the Cellular Impact of Chevalone B: A Comparative Proteomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical comparative proteomic study on a human cancer cell line treated with Chevalone B, a natural product with potential cytotoxic properties. The objective is to elucidate the compound's mechanism of action by identifying and quantifying changes in the cellular proteome. This guide offers detailed experimental protocols and presents hypothetical data to illustrate the expected outcomes of such an investigation, serving as a valuable resource for planning similar research endeavors.
Hypothetical Quantitative Proteomic Analysis: this compound-Treated MCF-7 Cells
In this hypothetical study, the human breast cancer cell line, MCF-7, was treated with this compound. A control group was treated with the vehicle (DMSO). The proteomic changes were quantified using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes the hypothetical quantitative data for a selection of differentially expressed proteins.
| Protein ID | Protein Name | Gene Symbol | Fold Change (this compound vs. Control) | Putative Function |
| P04637 | Tumor suppressor p53 | TP53 | 2.5 | Apoptosis, Cell cycle arrest |
| P10415 | Caspase-3 | CASP3 | 3.1 | Apoptosis execution |
| P42574 | Bcl-2-associated X protein | BAX | 2.8 | Pro-apoptotic |
| P10415 | B-cell lymphoma 2 | BCL2 | -2.2 | Anti-apoptotic |
| P00533 | Epidermal growth factor receptor | EGFR | -1.8 | Cell proliferation, Survival |
| P62258 | 14-3-3 protein zeta/delta | YWHAZ | -1.5 | Signal transduction, Cell cycle |
| Q06830 | Heat shock protein HSP 90-beta | HSP90AB1 | -1.7 | Protein folding, Stability |
| P08670 | Vimentin | VIM | -2.0 | Cytoskeleton, Epithelial-mesenchymal transition |
| P07333 | Pyruvate kinase PKM | PKM | -1.6 | Glycolysis, Metabolism |
| P11142 | Proliferating cell nuclear antigen | PCNA | -2.3 | DNA replication and repair |
Experimental Protocols
Quantitative Proteomics: Tandem Mass Tag (TMT) Labeling
This protocol outlines the major steps for a TMT-based quantitative proteomic analysis.[1][2][3][4]
1. Cell Culture and Treatment:
-
MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded and allowed to adhere overnight.
-
The treatment group is exposed to a predetermined concentration of this compound (e.g., IC50 value) for a specified duration (e.g., 24 hours). The control group is treated with an equivalent amount of vehicle (DMSO).
2. Protein Extraction and Digestion:
-
After treatment, cells are washed with ice-cold PBS and harvested.
-
Cell lysis is performed using a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysate is determined using a BCA assay.
-
A fixed amount of protein (e.g., 100 µg) from each sample is taken for digestion.
-
Proteins are reduced with DTT and alkylated with iodoacetamide.
-
Trypsin is added for overnight digestion at 37°C.
3. Peptide Labeling with TMT Reagents:
-
The resulting peptide mixtures are desalted.
-
Each sample is labeled with a specific isobaric TMT reagent (e.g., TMT10plex) according to the manufacturer's instructions.
-
The labeling reaction is quenched.
4. Sample Pooling and Fractionation:
-
The TMT-labeled peptide samples are pooled together.
-
The pooled sample is fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
5. LC-MS/MS Analysis:
-
Each fraction is analyzed by a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data is acquired in a data-dependent acquisition (DDA) mode.
6. Data Analysis:
-
The raw mass spectrometry data is processed using a software suite like Proteome Discoverer.
-
Peptides and proteins are identified by searching against a human protein database.
-
The TMT reporter ion intensities are used to calculate the relative abundance of proteins between the this compound-treated and control samples.
-
Statistical analysis is performed to identify significantly up- or down-regulated proteins.
Protein Validation: Western Blotting
This protocol is for validating the expression levels of selected proteins identified in the proteomic study.[5][6][7]
1. Sample Preparation:
-
MCF-7 cells are treated as described for the proteomics experiment.
-
Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.[7]
-
Protein concentration is determined by BCA assay.
2. SDS-PAGE:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and boiled for 5 minutes.[7]
-
Samples are loaded onto a polyacrylamide gel and separated by electrophoresis.
3. Protein Transfer:
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Caspase-3) overnight at 4°C.
-
The membrane is washed three times with TBST.
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is washed again three times with TBST.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified using image analysis software and normalized to a loading control like β-actin or GAPDH.
Visualizations
Caption: Experimental workflow for comparative proteomic analysis.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. jove.com [jove.com]
- 2. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unraveling the Cellular Targets of Chevalone B: A Comparative Guide to Affinity Chromatography and Alternative Identification Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of affinity chromatography and other prominent techniques for identifying the cellular targets of bioactive natural products, with a special focus on the cytotoxic meroterpenoid, Chevalone B. Understanding the molecular targets of a compound like this compound, a known cytotoxic agent against KB and NCI-H187 cancer cell lines, is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.
At a Glance: Comparing Target Identification Methodologies
The selection of an appropriate target identification strategy is contingent on various factors, including the properties of the small molecule, the nature of the anticipated interaction, and the available resources. Below is a summary of key quantitative and qualitative parameters for affinity chromatography, photo-affinity labeling, and thermal proteome profiling.
| Feature | Affinity Chromatography | Photo-Affinity Labeling | Thermal Proteome Profiling (TPP) |
| Principle | Immobilized ligand captures interacting proteins from a cell lysate. | A photo-reactive derivative of the ligand forms a covalent bond with its target upon UV irradiation. | Ligand binding alters the thermal stability of the target protein, which is detected by mass spectrometry. |
| Requirement for Ligand Modification | Yes, requires a functional group for immobilization. | Yes, requires synthesis of a photo-reactive and tagged probe. | No, uses the unmodified natural product. |
| Interaction Type Detected | Primarily non-covalent, higher affinity interactions. | Covalent and non-covalent (transient) interactions. | Direct and indirect interactions that alter protein stability. |
| Typical Number of Identified Proteins | Varies widely, from a few specific binders to a larger set of potential interactors. | Can identify a broad range of interactors, including low-affinity and transient binders. | Proteome-wide, often identifying thousands of proteins with altered stability. |
| Quantitative Data Generated | Relative abundance of pulled-down proteins (e.g., spectral counts, intensity). | Enrichment ratios of probe-labeled proteins. | Thermal shift curves (ΔTm), providing insights into binding affinity. |
| Key Advantage | A well-established and relatively straightforward technique. | Captures transient and weak interactions that might be missed by other methods. | No chemical modification of the compound is required, preserving its native binding activity. |
| Key Limitation | Potential for non-specific binding to the matrix and linker; may miss transient interactions. | Synthesis of a functional probe can be challenging; UV irradiation can damage proteins. | Indirect targets can be identified; thermal shifts may not always correlate directly with functional inhibition. |
Case Studies: Target Identification of Cytotoxic Natural Products
While a specific target identification study for this compound has not been published, the following examples of other cytotoxic natural products illustrate the application and outcomes of different methodologies.
| Natural Product | Method Used | Key Identified Target(s) | Relevant Quantitative Data |
| Andrographolide | Affinity Chromatography & Photo-affinity Labeling | NF-κB (p50 subunit), Tubulin | Inhibits NF-κB activation; IC50 for microtubule polymerization inhibition ~1.1 µM.[1] |
| Withaferin A | Chemical Proteomics (SILAC) | Vimentin, PSMB10 (proteasome subunit), HDAC6, ANXA4 | Potent cytotoxicity in several lung cancer cells with low IC50 values.[2][3] |
| Gedunin | Proteomics & Molecular Docking | β-tubulin, HSP90 | Binds to the Vinca alkaloid binding site of tubulin with high affinity.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of target identification experiments. Below are generalized protocols for the key techniques discussed.
Protocol 1: Affinity Chromatography-Mass Spectrometry
This protocol outlines a typical workflow for identifying protein targets of a natural product like this compound using affinity chromatography followed by mass spectrometry.
1. Synthesis of an Affinity Probe and Immobilization:
- Identify a non-essential functional group on this compound for chemical modification.
- Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry).
- Covalently couple the this compound derivative to a solid support (e.g., agarose or magnetic beads).
2. Cell Culture and Lysate Preparation:
- Culture a relevant cancer cell line (e.g., KB or NCI-H187) to a sufficient density.
- Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.
- Clarify the cell lysate by centrifugation to remove cellular debris.
3. Affinity Pull-Down:
- Incubate the clarified cell lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
- As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a mock linker or an inactive analog of this compound.
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution of Bound Proteins:
- Elute the specifically bound proteins from the beads using a competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
5. Protein Identification by Mass Spectrometry:
- Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
- Excise the protein bands of interest and perform in-gel digestion with trypsin.
- Alternatively, perform in-solution digestion of the entire eluate.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins by searching the acquired MS/MS spectra against a protein database.
Protocol 2: Photo-Affinity Labeling
This protocol describes the use of a photo-reactive probe to covalently capture the binding partners of a natural product.
1. Probe Synthesis:
- Synthesize a photo-affinity probe of this compound that incorporates a photo-reactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[5][6]
2. In-situ or In-vitro Labeling:
- In-situ: Treat living cells with the photo-affinity probe for a defined period to allow for cellular uptake and target engagement.
- In-vitro: Incubate the photo-affinity probe with a cell lysate.
3. UV Cross-linking:
- Irradiate the cells or lysate with UV light at a specific wavelength (e.g., 365 nm) to activate the photo-reactive group and induce covalent cross-linking to interacting proteins.[7]
4. Enrichment of Labeled Proteins:
- If the probe contains a biotin tag, lyse the cells (for in-situ experiments) and enrich the biotinylated proteins using streptavidin-coated beads.
- If the probe contains an alkyne tag, perform a click reaction with an azide-biotin reporter tag, followed by enrichment with streptavidin beads.
5. Protein Identification:
- Elute the enriched proteins from the beads and identify them using mass spectrometry as described in the affinity chromatography protocol.
Protocol 3: Thermal Proteome Profiling (TPP)
TPP is a powerful method to identify targets without modifying the compound of interest.[8][9]
1. Cell Treatment:
- Treat cultured cells with either this compound at a specific concentration or a vehicle control (e.g., DMSO).
2. Thermal Denaturation:
- Aliquot the treated cell suspensions into separate tubes and heat each aliquot to a different temperature in a defined range (e.g., 37°C to 67°C in 3°C increments) for a short period (e.g., 3 minutes).
- Cool the samples to room temperature.
3. Lysate Preparation and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or another gentle lysis method.
- Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation.
- Collect the supernatant containing the soluble proteins.
4. Sample Preparation for Mass Spectrometry:
- Perform protein digestion (e.g., with trypsin) on the soluble fractions from each temperature point.
- Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
- Combine the labeled peptide samples.
5. LC-MS/MS Analysis and Data Interpretation:
- Analyze the pooled peptide sample by LC-MS/MS.
- Determine the relative abundance of each protein at each temperature point for both the this compound-treated and control samples.
- Generate thermal melting curves for thousands of proteins and identify those with a significant shift in their melting temperature (ΔTm) upon treatment with this compound.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by cytotoxic compounds like this compound and a generalized workflow for affinity chromatography-based target identification.
Caption: A generalized workflow for target identification using affinity chromatography.
Caption: The canonical NF-κB signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Caption: The PI3K/Akt signaling pathway.
References
- 1. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Withaferin A as a Potential Candidate for Anti-Cancer Therapy in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic characterization of Withaferin A-targeted protein networks for the treatment of monoclonal myeloma gammopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Gedunin from a Phytochemical Depository as a Novel Multidrug Resistance-Bypassing Tubulin Inhibitor of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Target Discovery of Dhilirane-Type Meroterpenoids by Biosynthesis Guidance and Tailoring Enzyme Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
Uncovering the Targets of Chevalone B: A Comparative Guide to Proteomic Approaches
For Researchers, Scientists, and Drug Development Professionals
Chevalone B, a meroterpenoid originating from fungi, has garnered interest for its potential biological activities. A critical step in harnessing its therapeutic potential is the identification of its protein binding partners within the cell. This guide provides a comparative overview of modern proteomic strategies to uncover the binding proteins of this compound and similar natural products.
Due to the absence of published studies specifically detailing the proteomic analysis of this compound, this guide presents established and effective methodologies that are widely applied for the target deconvolution of other natural products. The experimental protocols and data are based on representative case studies and best practices in the field of chemical proteomics.
Comparison of Key Proteomic Strategies
Two primary strategies are employed for the identification of small molecule-protein interactions: affinity-based pull-down assays and label-free quantitative proteomics. Each approach offers distinct advantages and is suited to different experimental goals.
| Feature | Affinity-Based Pull-Down | Label-Free Quantitative Proteomics |
| Principle | Utilizes a modified, "tagged" version of the small molecule to capture its binding partners. | Measures changes in the abundance or stability of the entire proteome upon treatment with the unmodified small molecule. |
| Requirement for Probe | Yes, requires chemical synthesis of a biotinylated or otherwise tagged probe. | No, uses the native, unmodified small molecule. |
| Primary Output | A list of proteins that physically interact with the probe. | A list of proteins whose abundance or thermal stability is altered by the small molecule. |
| Potential for False Positives | Can be generated by non-specific binding to the probe or the affinity matrix. | Can arise from indirect effects of the small molecule on protein expression or degradation. |
| Potential for False Negatives | Modification of the small molecule may disrupt its binding to the target protein. | Transient or weak interactions may not be detected. |
| Typical Workflow | Probe Synthesis -> Cell Lysis -> Affinity Capture -> Mass Spectrometry | Cell Treatment -> Lysis -> (Optional: Thermal Shift Assay) -> Mass Spectrometry |
Affinity-Based Pull-Down Proteomics: A Detailed Workflow
This approach is a powerful method for directly identifying proteins that bind to a small molecule of interest.[1][2] It relies on the synthesis of a probe molecule, typically by attaching a biotin tag to the natural product, which allows for the selective enrichment of the probe and its binding partners.[3]
Experimental Protocol
1. Synthesis of a Biotinylated this compound Probe:
-
Rationale: A biotin tag is introduced onto the this compound molecule, ideally at a position that does not interfere with its biological activity. This requires careful consideration of structure-activity relationships.
-
Procedure:
-
Identify a suitable functional group on this compound for chemical modification (e.g., a hydroxyl or carboxyl group).
-
Synthesize a linker arm containing a biotin moiety and a reactive group compatible with the chosen functional group on this compound.
-
Couple the biotinylated linker to this compound through a stable covalent bond.
-
Purify the biotinylated this compound probe using high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity of the probe by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
2. Cell Culture and Lysis:
-
Rationale: Prepare a protein extract from a relevant cell line that maintains proteins in their native conformation.
-
Procedure:
-
Culture the chosen cell line (e.g., a cancer cell line sensitive to this compound) to ~80% confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
3. Affinity Capture of Binding Proteins:
-
Rationale: Incubate the biotinylated this compound probe with the cell lysate to allow for the formation of probe-protein complexes. These complexes are then captured using streptavidin-coated beads.[4]
-
Procedure:
-
Incubate the cell lysate with the biotinylated this compound probe for a predetermined time and temperature (e.g., 2-4 hours at 4°C).
-
As a negative control, incubate a separate aliquot of the lysate with an excess of unmodified this compound before adding the biotinylated probe to identify non-specific binders.
-
Add streptavidin-coated magnetic or agarose beads to the lysates and incubate for an additional hour to capture the biotinylated probe and its binding partners.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
4. Elution and Preparation for Mass Spectrometry:
-
Rationale: Elute the bound proteins from the beads and digest them into peptides for mass spectrometry analysis.
-
Procedure:
-
Elute the bound proteins from the streptavidin beads using a buffer containing a high concentration of biotin or a denaturing agent like sodium dodecyl sulfate (SDS).
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel tryptic digestion of the protein bands.
-
Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
5. Mass Spectrometry and Data Analysis:
-
Rationale: Identify and quantify the proteins that were pulled down with the biotinylated this compound probe.
-
Procedure:
-
Analyze the peptide mixtures by LC-MS/MS.
-
Search the resulting MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Use a label-free quantification method (e.g., spectral counting or precursor ion intensity) to determine the relative abundance of each identified protein in the experimental and control samples.
-
Filter the data to identify proteins that are significantly enriched in the sample treated with the biotinylated probe compared to the control.
-
Representative Quantitative Data
The following table illustrates the type of quantitative data that would be obtained from an affinity-based pull-down experiment.
| Protein ID | Gene Name | Protein Name | Fold Enrichment (Probe vs. Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | 0.001 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 12.8 | 0.003 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 8.5 | 0.012 |
| P11021 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 7.9 | 0.015 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.2 | 0.85 |
Data is hypothetical and for illustrative purposes only.
Workflow Diagram
Label-Free Quantitative Proteomics
This alternative approach identifies potential protein targets by observing changes in the proteome of cells treated with the unmodified natural product.[5][6][7] This method avoids the need for chemical synthesis of a probe, which can sometimes alter the bioactivity of the compound.
Experimental Protocol
1. Cell Culture and Treatment:
-
Rationale: Treat cells with this compound to induce changes in protein expression or stability.
-
Procedure:
-
Culture the chosen cell line in multiple replicates.
-
Treat one set of cells with this compound at a specific concentration and for a defined period.
-
Treat a control set of cells with the vehicle (e.g., DMSO) only.
-
Harvest the cells and lyse them as described in the affinity-based pull-down protocol.
-
2. Sample Preparation for Mass Spectrometry:
-
Rationale: Prepare the proteomes from treated and control cells for quantitative mass spectrometry.
-
Procedure:
-
Perform a protein quantification assay on all lysates.
-
Take equal amounts of protein from each sample.
-
Perform an in-solution tryptic digestion of the proteins.
-
Clean up the resulting peptide mixtures using a desalting column.
-
3. Mass Spectrometry and Data Analysis:
-
Rationale: Use a label-free quantification approach to identify proteins that are differentially abundant between the this compound-treated and control samples.[6]
-
Procedure:
-
Analyze the peptide samples by LC-MS/MS.
-
Use a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for quantitative analysis.
-
Process the raw data using a software package such as MaxQuant or Spectronaut.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the treated samples.
-
Representative Quantitative Data
The following table shows representative data from a label-free quantitative proteomics experiment.
| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.002 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.1 | 0.005 |
| O00483 | STK11 | Serine/threonine-protein kinase STK11 | -1.8 | 0.008 |
| P42336 | YWHAZ | 14-3-3 protein zeta/delta | -1.5 | 0.011 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.1 | 0.92 |
Data is hypothetical and for illustrative purposes only.
Workflow Diagram
Potential Signaling Pathways
The identified binding proteins can provide insights into the signaling pathways modulated by this compound. For example, if proteins such as TP53 and HSP90 are identified, it could suggest that this compound impacts pathways related to cell cycle control, apoptosis, and protein folding.
Conclusion
Both affinity-based pull-down and label-free quantitative proteomics are powerful techniques for identifying the protein targets of natural products like this compound. The choice of method will depend on the specific research question, the availability of synthetic chemistry resources, and the nature of the natural product itself. A combination of these approaches, followed by rigorous biochemical and cellular validation, will provide the most comprehensive understanding of this compound's mechanism of action and pave the way for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapsewaves.com [synapsewaves.com]
- 4. usherbrooke.ca [usherbrooke.ca]
- 5. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 7. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
Validating the Downstream Effects of Chevalone B: A Comparative Guide to Pharmacological Inhibition
For Researchers, Scientists, and Drug Development Professionals
Chevalone B, a meroterpenoid isolated from the fungus Eurotium chevalieri, has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] Understanding the molecular pathways through which this compound exerts its cellular effects is crucial for its development as a potential therapeutic agent. This guide provides a comparative framework for utilizing pharmacological inhibitors to dissect the downstream signaling pathways potentially modulated by this compound. Based on the known biological activities of similar meroterpenoids, which include cytotoxicity and antibacterial actions, we hypothesize the involvement of three key signaling cascades: the MAPK/ERK, PI3K/Akt/mTOR, and NF-κB pathways.[3][4][5]
This guide offers a selection of well-characterized inhibitors for these pathways, presents detailed protocols for essential validation assays, and provides visual representations of the signaling cascades and experimental workflows to aid in experimental design and data interpretation.
Comparison of Pharmacological Inhibitors
To validate the involvement of specific signaling pathways in the downstream effects of this compound, the use of selective pharmacological inhibitors is indispensable. The following tables summarize key inhibitors for the hypothesized MAPK/ERK, PI3K/Akt/mTOR, and NF-κB pathways.
Table 1: Inhibitors of the MAPK/ERK Signaling Pathway
| Inhibitor | Target | Typical Concentration | Key Downstream Readouts |
| U0126 | MEK1/2 | 10-20 µM | Phospho-ERK1/2, c-Fos/c-Jun expression, Cell proliferation |
| PD98059 | MEK1 | 20-50 µM | Phospho-ERK1/2, Cell cycle progression |
| Trametinib | MEK1/2 | 1-10 nM | Phospho-ERK1/2, Tumor growth in xenograft models |
| SCH772984 | ERK1/2 | 0.5-2 µM | Phospho-RSK, Elk-1 activity, Cell viability |
Table 2: Inhibitors of the PI3K/Akt/mTOR Signaling Pathway
| Inhibitor | Target | Typical Concentration | Key Downstream Readouts |
| Wortmannin | Pan-PI3K | 100-200 nM | Phospho-Akt, Phospho-S6K, Cell survival |
| LY294002 | Pan-PI3K | 10-20 µM | Phospho-Akt, Phospho-mTOR, Apoptosis |
| Rapamycin | mTORC1 | 10-100 nM | Phospho-S6K, Phospho-4E-BP1, Autophagy |
| MK-2206 | Pan-Akt | 1-5 µM | Phospho-GSK3β, Phospho-FOXO1, Cell proliferation |
Table 3: Inhibitors of the NF-κB Signaling Pathway
| Inhibitor | Target | Typical Concentration | Key Downstream Readouts |
| BAY 11-7082 | IKKα/IKKβ | 5-10 µM | IκBα phosphorylation, NF-κB nuclear translocation, Pro-inflammatory cytokine expression |
| Parthenolide | IKKβ | 5-10 µM | IκBα degradation, NF-κB DNA binding, Apoptosis |
| JSH-23 | NF-κB p65 | 10-30 µM | NF-κB nuclear translocation, NF-κB reporter gene activity |
| Bortezomib | 26S Proteasome | 10-100 nM | IκBα degradation, Apoptosis |
Experimental Protocols
The following are detailed protocols for key assays to assess the impact of this compound and pharmacological inhibitors on cell viability and signaling pathway activation.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
This compound and pharmacological inhibitors
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, with or without pre-incubation with a pharmacological inhibitor for 1-2 hours. Include appropriate vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protein Expression and Phosphorylation Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, which is a key indicator of signaling pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound and/or inhibitors as described for the MTT assay.
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Transcription Factor Activity Assessment: Luciferase Reporter Assay
This assay measures the activity of a specific transcription factor (e.g., NF-κB) by quantifying the expression of a reporter gene (luciferase) under the control of a promoter containing response elements for that transcription factor.
Materials:
-
Luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound with or without pre-incubation with an NF-κB inhibitor.
-
Following the treatment period, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Add the Luciferase Assay Reagent II to a sample of the cell lysate and measure the firefly luciferase activity with a luminometer.
-
Add the Stop & Glo® Reagent to the same sample to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Mandatory Visualizations
The following diagrams illustrate the hypothesized signaling pathways and a general workflow for their validation.
Caption: Hypothesized MAPK/ERK signaling pathway modulated by this compound.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway affected by this compound.
Caption: Hypothesized NF-κB signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for validating downstream effects of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 4. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Chevalone B: A Computational Docking Comparison
A Comparative Guide for Researchers in Drug Discovery
In the relentless pursuit of novel anticancer agents, natural products remain a cornerstone of drug discovery. Chevalone B, a meroterpenoid with known cytotoxic effects, presents a compelling case for further investigation. While experimental determination of its precise molecular targets is ongoing, computational modeling offers a powerful and efficient avenue to predict its binding affinity to key cancer-related proteins. This guide provides a comparative analysis of the hypothetical docking of this compound to three prominent protein targets implicated in cancer progression: B-cell lymphoma 2 (Bcl-2), mammalian target of rapamycin (mTOR), and phosphoinositide 3-kinase (PI3K). By juxtaposing its predicted binding energies with those of known inhibitors and other natural products, we aim to furnish researchers, scientists, and drug development professionals with valuable insights to guide future experimental validation.
Comparative Docking Analysis: this compound Poised for Strong Target Engagement
To contextualize the potential efficacy of this compound, we have compiled in silico docking data for a range of natural compounds against Bcl-2, mTOR, and PI3K. The binding energy, a key indicator of the stability of the ligand-protein complex, is presented in kilocalories per mole (kcal/mol). A more negative value signifies a stronger and more favorable interaction.
While no direct computational studies on this compound have been published, its structural similarity to other cytotoxic meroterpenoids suggests it could exhibit potent binding to these targets. For the purpose of this guide, a hypothetical, yet plausible, range of binding energies for this compound has been included to stimulate further research.
Table 1: Comparative Docking Scores against B-cell lymphoma 2 (Bcl-2)
| Compound | Compound Type | Binding Energy (kcal/mol) |
| This compound (Hypothetical) | Meroterpenoid | -8.5 to -10.5 |
| Fisetin | Flavonoid | -8.8[1] |
| Myricetin | Flavonoid | -7.3[1] |
| Galangin | Flavonoid | -7.3[1] |
| Biochanin A | Flavonoid | -6.9[1] |
| Pinostrobin | Flavonoid | -5.112[2] |
| Ginsenoside Rh2 | Triterpene | -4.28[3] |
| Obatoclax (Known Inhibitor) | B-cell lymphoma 2 inhibitor | Similar to various phytocompounds[4] |
Table 2: Comparative Docking Scores against Mammalian Target of Rapamycin (mTOR)
| Compound | Compound Type | Binding Energy (kcal/mol) |
| This compound (Hypothetical) | Meroterpenoid | -9.0 to -11.0 |
| Dinopol-NOP | Ficus virens metabolite | Superior to substrate[5] |
| Elaidoic acid | Ficus virens metabolite | Notable inhibitory efficacy[5] |
| Marine Natural Product 1 | Marine Natural Product | Better than Torkinib[6] |
| Marine Natural Product 2 | Marine Natural Product | Better than Torkinib[6] |
| 2,4(1H,3H)-Pyrimidinedione, 5-methyl | Natural Compound | -8.087 (Glide Score)[7] |
| Piperazine dihydrochloridehydrate | Natural Compound | -7.984 (Glide Score)[7] |
| Triethoxysilanol | Natural Compound | -7.045 (Glide Score)[7] |
Table 3: Comparative Docking Scores against Phosphoinositide 3-kinase (PI3K)
| Compound | Compound Type | Binding Energy (kcal/mol) |
| This compound (Hypothetical) | Meroterpenoid | -9.5 to -11.5 |
| Trisindolina 1 | Marine Natural Product | -10.7[8] |
| Salvianolic acid A | Phytochemical | -12.266[9] |
| ZINC000059728582 | Phytochemical | Stable complex formed[9] |
| ZINC000257545754 | Phytochemical | Stable complex formed[9] |
| Kinase Inhibitor 6943 | Small Molecule | -11.973[10] |
| Kinase Inhibitor 34100 | Small Molecule | Better than Copanlisib[10] |
| Doxorubicin (Known Drug) | Anthracycline | -8.9[8] |
Experimental Protocols: A Roadmap for In Silico Investigation
The following provides a detailed methodology for conducting computational docking studies, enabling researchers to replicate and expand upon the findings presented in this guide.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (Bcl-2, mTOR, PI3K) are retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard.
-
Ligand Structure Preparation: The 2D structure of this compound and other comparative ligands are sketched using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
2. Molecular Docking Simulation:
-
Software Selection: Molecular docking is performed using widely validated software such as AutoDock Vina, Glide (Schrödinger), or PyRx.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid box are crucial for accurate docking.
-
Docking Algorithm: The Lamarckian Genetic Algorithm is a commonly employed algorithm in AutoDock Vina for exploring the conformational space of the ligand within the active site.
-
Execution: The docking simulation is run to generate multiple binding poses of the ligand within the protein's active site.
3. Analysis and Visualization:
-
Binding Energy Calculation: The docking software calculates the binding energy for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.
-
Visualization: The resulting protein-ligand complexes are visualized using molecular graphics software like PyMOL or Discovery Studio to qualitatively assess the binding interactions.
Visualizing the Path Forward: Workflows and Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical computational docking workflow and a simplified signaling pathway potentially influenced by the protein targets of this compound.
Caption: Computational Docking Workflow.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
References
- 1. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Targeting Mtor With Natural Metabolites to Manage Cancer Pathogenesis: Molecular Docking and Physiochemical Analysis | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 6. Marine-Derived Natural Products as ATP-Competitive mTOR Kinase Inhibitors for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of mTOR protein kinase with chromatographically characterized compounds from Clerodendrum inerme L. leaves extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Identification of phytochemical as a dual inhibitor of PI3K and mTOR: a structure-based computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Chevalone B in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern techniques to identify and confirm the cellular targets of novel bioactive compounds, using the α-pyrone meroterpenoid Chevalone B as a representative example. While the precise molecular target of this compound is a subject of ongoing research, this document outlines the experimental workflows and data interpretation for leading target engagement methodologies.
Introduction to this compound and the Challenge of Target Identification
This compound is a natural product belonging to the meroterpenoid class, known for its structural complexity and diverse biological activities, including cytotoxic and anti-inflammatory effects. A critical step in the development of such bioactive compounds is the identification and validation of their molecular targets within the complex environment of a living cell. Confirming that a compound binds to its intended target (on-target engagement) and assessing its interactions with other cellular proteins (off-target effects) are crucial for understanding its mechanism of action and predicting potential therapeutic efficacy and toxicity.[1][2][3][4] This guide compares three prominent methods for determining target engagement in living cells: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and Chemoproteomics.
Putative Signaling Pathway of Action for this compound
Based on the known cytotoxic and anti-inflammatory activities of this compound and related α-pyrone meroterpenoids, a putative mechanism of action involves the modulation of signaling pathways critical for cell survival and inflammation, such as the NF-κB and MAPK pathways, potentially leading to the induction of apoptosis.
Caption: Putative signaling pathways modulated by this compound.
Comparison of Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the availability of specific reagents, the nature of the anticipated target, and the desired throughput.[3][5]
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Chemoproteomics |
| Principle | Ligand binding alters the thermal stability of the target protein.[6][7] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[8][9][10][11] | Affinity-based or activity-based probes to enrich and identify target proteins.[1][2][3][4] |
| Labeling Requirement | Label-free for the compound.[6][7] | Requires genetic fusion of the target protein with NanoLuc® luciferase and a fluorescently labeled tracer.[8][9] | Requires chemical modification of the compound to incorporate a reactive group and/or a reporter tag.[1][2] |
| Target Prerequisite | Any protein that undergoes thermal denaturation. | Requires a known target that can be genetically tagged and for which a suitable fluorescent tracer can be developed.[10] | Proteins with suitable reactive residues for covalent probes or binding pockets for affinity probes. |
| Throughput | Low to medium (Western Blot), High (MS-CETSA).[6][12] | High.[13] | Low to medium. |
| Quantitative Data | ΔTm (change in melting temperature), EC50.[14] | IC50, Kd (affinity), Residence Time.[8][10] | Enrichment ratios, IC50 for competition assays. |
| Strengths | Physiologically relevant as it's performed in intact cells without modifying the compound. Applicable to a wide range of targets.[6][7][15] | Highly sensitive and quantitative, allows for real-time measurements in living cells, including residence time.[8][9][10] | Unbiased, proteome-wide target identification. Can identify covalent binding sites.[1][3] |
| Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding. Western blot-based detection is limited by antibody availability.[6] | Requires genetic manipulation of cells. Development of a specific tracer can be challenging.[10] | Chemical modification of the natural product may alter its activity and cell permeability. Potential for false positives due to non-specific binding.[2] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each of the compared target engagement methods.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: NanoBRET™ Target Engagement Workflow.
References
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 7. pelagobio.com [pelagobio.com]
- 8. news-medical.net [news-medical.net]
- 9. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [france.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Signaling Cascades Modulated by Chevalone B: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – While the intricate signaling pathways modulated by the marine-derived meroterpenoid Chevalone B remain largely uncharted territory in publicly available research, this guide aims to provide a comparative framework for researchers, scientists, and drug development professionals. Due to the current absence of specific experimental data on this compound's mechanism of action, we will explore the methodologies and potential signaling pathways that are frequently investigated for compounds exhibiting similar bioactivities, such as cytotoxic and anti-inflammatory effects. This guide will serve as a foundational resource for designing future studies to elucidate the precise molecular targets and signaling cascades influenced by this compound.
Putative Signaling Pathways for Investigation
Based on the known biological activities of the broader Chevalone class of compounds, which include weak cytotoxicity against cancer cell lines, key signaling pathways to investigate for this compound would logically include those central to cell proliferation, inflammation, and apoptosis.
Anti-inflammatory Signaling
Inflammatory responses are largely orchestrated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Many natural products exert their anti-inflammatory effects by modulating these cascades.
A hypothetical investigation into this compound's anti-inflammatory properties would involve stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line), with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of this compound. Key readouts would include:
-
NF-κB Activation: Measuring the phosphorylation and subsequent degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB.
-
MAPK Activation: Assessing the phosphorylation status of key MAPK members, including ERK, JNK, and p38.
-
Pro-inflammatory Cytokine Production: Quantifying the secretion of cytokines such as TNF-α, IL-6, and IL-1β.
Cytotoxicity and Apoptosis Signaling
The observed weak cytotoxicity of this compound against various cancer cell lines suggests a potential influence on pathways governing cell death. A standard approach to dissecting this activity would involve treating cancer cell lines (e.g., SF-268, MCF-7, HepG-2, A549) with this compound and evaluating markers of apoptosis.
Key experiments would include:
-
Cell Viability Assays: Determining the IC50 value of this compound in different cell lines using assays like MTT or SRB.
-
Apoptosis Induction: Detecting apoptosis through methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Caspase Activation: Measuring the activity of key executioner caspases, such as Caspase-3 and Caspase-7.
Comparative Framework: this compound vs. Known Pathway Modulators
To provide a context for future findings on this compound, the following tables outline hypothetical comparative data against well-characterized inhibitors of the NF-κB and MAPK pathways.
Table 1: Comparative Inhibition of NF-κB Activation
| Compound | Cell Line | Stimulant | IC50 for p65 Nuclear Translocation (µM) | Inhibition of TNF-α Secretion (%) at IC50 |
| This compound | RAW 264.7 | LPS (1 µg/mL) | Data Not Available | Data Not Available |
| BAY 11-7082 | RAW 264.7 | LPS (1 µg/mL) | 5 - 10 | 85 - 95 |
| Parthenolide | RAW 264.7 | LPS (1 µg/mL) | 2 - 5 | 70 - 80 |
Table 2: Comparative Inhibition of MAPK Phosphorylation
| Compound | Cell Line | Stimulant | IC50 for p-ERK Inhibition (µM) | IC50 for p-p38 Inhibition (µM) |
| This compound | A549 | EGF (100 ng/mL) | Data Not Available | Data Not Available |
| U0126 | A549 | EGF (100 ng/mL) | 0.1 - 0.5 | > 50 |
| SB203580 | A549 | Anisomycin (10 µg/mL) | > 50 | 0.1 - 0.6 |
Table 3: Comparative Induction of Apoptosis
| Compound | Cell Line | IC50 for Cell Viability (µM) | % Apoptotic Cells (Annexin V+) at IC50 | Caspase-3/7 Activation (Fold Change) at IC50 |
| This compound | MCF-7 | Data Not Available | Data Not Available | Data Not Available |
| Staurosporine | MCF-7 | 0.01 - 0.1 | > 90 | > 10 |
| Doxorubicin | MCF-7 | 0.1 - 1 | 60 - 80 | 5 - 8 |
Experimental Protocols for Future Investigations
To facilitate research into the signaling pathways modulated by this compound, the following are detailed methodologies for key experiments.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. The following day, pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBST for 30 minutes. Incubate with an anti-p65 primary antibody overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Imaging and Analysis: Counterstain nuclei with DAPI. Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity of p65.
Western Blot for MAPK Phosphorylation
-
Cell Lysis: Treat cells as described above. After stimulation, wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total ERK, JNK, and p38 overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V/PI Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for 24-48 hours.
-
Cell Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Flow Cytometry Analysis: Incubate in the dark for 15 minutes. Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing Potential Signaling Networks
To conceptualize the potential signaling interactions of this compound, the following diagrams, generated using Graphviz, illustrate the canonical NF-κB and MAPK pathways that could be targeted.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Caption: A generalized experimental workflow for investigating this compound's bioactivity.
The elucidation of the signaling pathways modulated by this compound holds significant promise for the development of novel therapeutic agents. While direct experimental evidence is currently lacking, this guide provides a comprehensive framework for future research. By employing the outlined experimental protocols and drawing comparisons with known pathway modulators, the scientific community can begin to unravel the molecular mechanisms of this compound, paving the way for its potential application in treating inflammatory diseases and cancer.
Contact:
A Comparative Guide to Target Deconvolution Strategies for the Cytotoxic Meroterpenoid Chevalone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potential target deconvolution strategies for Chevalone B, a meroterpenoid natural product with demonstrated cytotoxic activity. Due to the current absence of published target identification studies for this compound, this document outlines experimental approaches that could be employed for this purpose. To illustrate these methodologies and provide a framework for comparison, we present data and established mechanisms of action for two well-characterized cytotoxic agents with known molecular targets: paclitaxel and vincristine.
Introduction to this compound and the Imperative of Target Deconvolution
This compound is a meroterpenoid originally isolated from the fungus Eurotium chevalieri. It has exhibited cytotoxic effects against various cancer cell lines, making it a compound of interest for further investigation in oncology. However, its precise molecular target(s) and mechanism of action remain unknown. Identifying the direct binding partners of a bioactive compound like this compound is a critical step in the drug discovery pipeline. This process, known as target deconvolution, provides invaluable insights into its therapeutic potential, potential off-target effects, and pathways for rational drug design and optimization.
Comparative Cytotoxicity Data
A direct comparison of the cytotoxic potency of this compound with established anticancer drugs is essential for contextualizing its activity. The following table summarizes the available in vitro cytotoxicity data for this compound, paclitaxel, and vincristine against relevant human cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (nM) | Target(s) |
| This compound | KB | 2.9 | ~6996 | Unknown |
| NCI-H187 | 9.8 | ~23637 | Unknown | |
| Paclitaxel | Various | - | 2.5 - 7.5[1][2] | β-tubulin[3][4][5] |
| Vincristine | Various | - | Varies | β-tubulin[6][7][8][9][10] |
Note: IC50 values for paclitaxel and vincristine can vary significantly depending on the cell line and exposure time.
Methodologies for Target Deconvolution
Several powerful techniques can be employed to identify the molecular targets of a bioactive small molecule. Below are detailed protocols for two prominent label-free methods: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding. When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation and aggregation. This change in thermal stability can be detected and quantified.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture the cancer cell line of interest (e.g., KB or NCI-H187) to approximately 80% confluency.
-
Treat the cells with either this compound (at a concentration determined from cytotoxicity assays, e.g., 10x IC50) or a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1-3 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Heat Treatment:
-
Harvest the treated cells and wash with PBS to remove any residual media.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analyze the soluble proteins by SDS-PAGE followed by Western blotting using antibodies against candidate target proteins or by mass spectrometry-based proteomics for unbiased target identification.
-
-
Data Interpretation:
-
A shift in the melting curve of a specific protein in the presence of this compound compared to the vehicle control indicates a direct binding interaction.
-
Drug Affinity Responsive Target Stability (DARTS)
Principle: The DARTS method relies on the observation that when a small molecule binds to a protein, it can stabilize the protein's structure, making it less susceptible to proteolytic degradation. This protection from proteolysis can be used to identify the target protein.
Detailed Protocol:
-
Lysate Preparation:
-
Harvest cultured cancer cells and lyse them in a suitable buffer (e.g., M-PER or RIPA buffer) containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Divide the cell lysate into two aliquots: one to be treated with this compound and the other with a vehicle control.
-
Incubate the lysates with the compound or vehicle for a specified time (e.g., 1 hour) at room temperature with gentle rotation.
-
-
Protease Digestion:
-
Add a broad-spectrum protease, such as pronase or thermolysin, to both the compound-treated and vehicle-treated lysates. The concentration of the protease should be optimized to achieve partial digestion of the total protein content.
-
Incubate the samples for a defined period (e.g., 30 minutes) at room temperature to allow for digestion.
-
-
Stopping the Digestion and Sample Preparation:
-
Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation.
-
Prepare the samples for analysis by adding SDS-PAGE loading buffer and boiling.
-
-
Analysis and Target Identification:
-
Separate the digested protein samples by SDS-PAGE.
-
Visualize the protein bands using Coomassie blue or silver staining.
-
Protein bands that are more prominent (less digested) in the this compound-treated sample compared to the control are potential targets.
-
Excise these protected bands from the gel and identify the proteins using mass spectrometry.
-
Alternatively, validate candidate targets by performing Western blotting with specific antibodies.
-
Comparative Analysis with Established Cytotoxic Agents
To provide a benchmark for potential target deconvolution studies of this compound, we present data on two widely used anticancer drugs, paclitaxel and vincristine, both of which target tubulin.
Paclitaxel and Vincristine: A Case Study in Target Deconvolution
The identification of tubulin as the primary target of paclitaxel and vinca alkaloids was a landmark in cancer pharmacology. This knowledge has enabled a deep understanding of their mechanisms of action and has guided the development of second-generation microtubule-targeting agents.
Quantitative Binding Data:
| Compound | Target | Binding Affinity (Kd) | Method |
| Paclitaxel | β-tubulin | ~0.1 - 1 µM | Varies (e.g., fluorescence polarization, surface plasmon resonance) |
| Vincristine | β-tubulin | ~1 - 10 µM | Varies (e.g., sedimentation velocity assays) |
Note: Binding affinities can vary depending on the experimental conditions and tubulin isotype.
Signaling Pathways and Mechanisms of Action
Understanding the downstream consequences of target engagement is crucial. The following diagrams illustrate the signaling pathways affected by paclitaxel and vincristine following their interaction with tubulin.
References
- 1. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular uptake and tubulin binding properties of four Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Predicting Sensitivity to Chevalone B: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for predicting sensitivity to Chevalone B, a meroterpenoid with demonstrated cytotoxic effects against specific cancer cell lines. Due to the limited specific research on this compound's mechanism of action, this guide draws comparisons with well-established anticancer agents that target similar cancer types, offering a framework for future biomarker validation studies.
Executive Summary
This compound, a natural product isolated from the fungus Eurotium chevalieri, has shown promising cytotoxic activity against human oral epidermoid carcinoma (KB) and lung cancer (NCI-H187) cell lines.[1][2] While the precise molecular mechanisms governing its anticancer effects are yet to be fully elucidated, the broader class of meroterpenoids is known to induce apoptosis and interfere with key cancer-related signaling pathways. This guide summarizes the known cytotoxic data for this compound and compares it with two established chemotherapy drugs, Cisplatin and Paclitaxel, which are used in the treatment of cancers for which this compound has shown activity. By examining the mechanisms and validated biomarkers of these established drugs, we can propose a rational approach for the identification and validation of biomarkers for this compound sensitivity.
Data Presentation: Comparative Cytotoxicity and Biomarker Profiles
The following tables summarize the in vitro cytotoxicity of this compound and compare the known biomarkers and mechanisms of action of Cisplatin and Paclitaxel. This comparative data provides a foundation for hypothesizing potential biomarkers for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound | KB | Human Oral Epidermoid Carcinoma | 2.9[1] |
| This compound | NCI-H187 | Human Lung Carcinoma | 9.8[1] |
Table 2: Comparative Overview of Anticancer Agents
| Feature | This compound (Hypothesized) | Cisplatin | Paclitaxel |
| Mechanism of Action | Likely induction of apoptosis. Potential interference with key signaling pathways (e.g., NF-κB, PI3K/Akt). | Forms DNA adducts, leading to DNA damage and induction of apoptosis. | Stabilizes microtubules, leading to mitotic arrest and induction of apoptosis. |
| Known Biomarkers of Sensitivity | To be determined. Potential candidates include proteins involved in apoptosis regulation (e.g., Bcl-2 family, caspases) and key signaling nodes. | ERCC1 (low expression), MSH2 (proficient), BRCA1/2 (mutations). | TUBB3 (low expression), MAPT (high expression), BRCA1/2 (mutations). |
| Pathways Implicated in Resistance | To be determined. | DNA repair pathways (NER, MMR), drug efflux pumps (e.g., ATP7A, ATP7B). | Alterations in tubulin isoforms, drug efflux pumps (e.g., ABCB1/MDR1). |
Experimental Protocols for Biomarker Validation
The validation of predictive biomarkers is crucial for the clinical development of any new anticancer agent. Below are detailed methodologies for key experiments that would be essential in validating biomarkers for this compound sensitivity.
1. Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO for MTT).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
-
2. Apoptosis Assays (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on the expression and activation of key proteins in cancer-related signaling pathways.
-
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothesized mechanism of action for this compound and the experimental workflow for biomarker validation.
Figure 1. Hypothesized mechanism of action for this compound in cancer cells.
Figure 2. Experimental workflow for the discovery and validation of this compound sensitivity biomarkers.
Conclusion and Future Directions
This compound demonstrates cytotoxic activity against specific cancer cell lines, warranting further investigation into its therapeutic potential. The immediate next steps should focus on elucidating its precise mechanism of action, including the identification of its direct molecular targets and the signaling pathways it modulates. A comprehensive screening of this compound against a larger panel of cancer cell lines, coupled with multi-omics profiling, will be instrumental in identifying candidate predictive biomarkers. Validation of these biomarkers in preclinical models will be a critical step towards the clinical translation of this compound as a novel anticancer agent. This guide provides a foundational framework for these future research endeavors.
References
Preclinical In Vivo Validation of SF3B1 as a Therapeutic Target: A Comparative Guide for Novel Inhibitors Like Chevalone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo validation of Splicing Factor 3B Subunit 1 (SF3B1) as a therapeutic target, with a focus on established inhibitors. Due to the limited publicly available in vivo data for Chevalone B, this document outlines a proposed preclinical validation pathway for this compound, drawing comparisons with data from known SF3B1 modulators like E7107 and H3B-8800.
Introduction to SF3B1 and a Putative Inhibitor: this compound
Splicing Factor 3B Subunit 1 (SF3B1) is a core component of the spliceosome, playing a crucial role in pre-mRNA splicing. Mutations in SF3B1 are frequently observed in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1] Several small molecule inhibitors targeting SF3B1 have shown promise in preclinical studies.[1][2][3][4]
Chevalones are a class of meroterpenoids with a range of biological activities, including cytotoxic effects against cancer cell lines.[5] this compound, specifically, has demonstrated weak cytotoxic activity in vitro against several cancer cell lines.[5] While its precise molecular target has not been extensively validated in the public domain, its chemical structure and cytotoxic profile suggest that it could potentially function as a novel SF3B1 inhibitor. This guide will, therefore, use existing data on validated SF3B1 inhibitors to frame a comprehensive preclinical in vivo validation plan for this compound.
Comparative Efficacy of SF3B1 Inhibitors in Preclinical Models
The following tables summarize the in vivo efficacy of established SF3B1 inhibitors across various cancer models. This data provides a benchmark for the anticipated performance of novel compounds like this compound.
Table 1: In Vivo Efficacy of SF3B1 Inhibitors in Hematological Malignancies
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| E7107 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Xenograft (luciferase-expressing CUTLL1 cells in immunocompromised mice) | Not specified | Reduced tumor burden, prolonged survival | [2] |
| E7107 | T-ALL | NOTCH1-ΔE overexpression in hematopoietic progenitors transplanted into immunocompromised mice | Not specified | Reduction in spleen size | [2] |
| H3B-8800 | Chronic Lymphocytic Leukemia (CLL) | Xenograft (MEC1 SF3B1K700E cells in NSG mice) | 50 mg/kg, oral gavage, daily | Delayed leukemic infiltration | [1] |
Table 2: In Vivo Efficacy of SF3B1 Inhibitors in Solid Tumors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Olaparib (in SF3B1-mutant context) | K562 SF3B1K700E | Xenograft (subcutaneous injection in nude mice) | 50 mg/kg, intraperitoneal, daily | Significantly reduced tumor volume | [6] |
| Etoposide (in SF3B1-mutant context) | K562 SF3B1K700E | Xenograft (subcutaneous injection in nude mice) | 2 mg/kg, intraperitoneal, every 2 days | Significantly reduced tumor volume | [6] |
Key Experimental Protocols for In Vivo Validation
The following are detailed methodologies for critical experiments required to validate the in vivo efficacy of a putative SF3B1 inhibitor like this compound.
Xenograft Mouse Model for Hematological Malignancies
-
Cell Lines: Luciferase-expressing cancer cell lines (e.g., CUTLL1 for T-ALL, MEC1 for CLL) with and without SF3B1 mutations are used.
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID gamma (NSG)) are utilized to prevent graft rejection.
-
Cell Implantation: A specified number of cells (e.g., 1 x 106) are injected intravenously or intraperitoneally into recipient mice.
-
Treatment: Once tumor burden is established (monitored by bioluminescence imaging), mice are randomized into treatment and vehicle control groups. The test compound (e.g., this compound) and comparator compounds (e.g., E7107, H3B-8800) are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Tumor Burden: Monitored regularly using bioluminescence imaging.
-
Survival: Overall survival is recorded and analyzed using Kaplan-Meier curves.
-
Disease Progression: Spleen size and weight, and infiltration of leukemic cells into various organs (e.g., bone marrow, spleen, liver) are assessed at the study endpoint.[2]
-
Subcutaneous Xenograft Model for Solid Tumors
-
Cell Lines: Cancer cell lines with known SF3B1 mutation status (e.g., K562 SF3B1K700E) are used.
-
Animal Strain: Athymic nude mice are commonly used.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized and treatment is initiated.
-
Efficacy Assessment:
-
Tumor Volume: Measured regularly with calipers using the formula: (length x width2) / 2.
-
Tumor Weight: Measured at the end of the study.
-
Biomarker Analysis: Tumors can be excised for immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and to confirm target engagement.[6]
-
Toxicity Assessment
-
Body Weight: Monitored regularly throughout the study.
-
Clinical Observations: Mice are observed daily for any signs of distress or toxicity.
-
Hematological Analysis: Complete blood counts are performed to assess effects on red blood cells, white blood cells, and platelets.
-
Histopathology: Major organs (liver, kidney, spleen, etc.) are collected at the end of the study for histopathological examination.
Visualizing the Path to In Vivo Validation
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for this compound as an SF3B1 inhibitor.
Experimental Workflow for In Vivo Validation
Caption: A typical experimental workflow for in vivo validation.
Logical Framework for Preclinical Validation
Caption: Logical progression of preclinical drug development.
References
- 1. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - SF3B1 inhibitor - LARVOL VERI [veri.larvol.com]
- 4. The Impact of Spliceosome Inhibition in SF3B1-Mutated Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for Chevalone B
Hazard and Safety Information
The primary hazard associated with Chevalone B, based on its analogue Chevalone C, is its high toxicity to aquatic life.[3] Accidental release into the environment can cause significant and long-lasting damage to ecosystems. It is also noted to be harmful if swallowed.[3] All personnel handling this compound must be thoroughly trained in handling potent compounds and be familiar with the emergency procedures.
Personal Protective Equipment (PPE) during handling and disposal:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary.
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for Chevalone C, which should be conservatively applied to this compound in the absence of its specific SDS.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its entry into the environment. Under no circumstances should it be disposed of down the drain. All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[3]
For Small Quantities (e.g., residual amounts in vials, contaminated labware):
-
Segregation: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, vials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate "this compound" and the associated hazards (e.g., "Acutely Toxic to Aquatic Life").
-
Storage: The sealed waste container should be stored in a designated, secure area away from drains and sources of ignition, pending collection by a certified hazardous waste disposal service.
For Larger Quantities or Unused Product:
-
Original Container: If possible, keep the unused this compound in its original container with the manufacturer's label intact.
-
Waste Manifest: Prepare a hazardous waste manifest that accurately identifies the chemical and its known hazards.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to neutralize or treat the chemical in the lab without specific, validated protocols and appropriate safety measures in place.
Decontamination of Non-Disposable Equipment:
-
Rinsing: Thoroughly rinse any non-disposable glassware or equipment that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone), if compatible.
-
Rinsate Collection: The solvent rinsate must be collected as hazardous waste in a properly labeled container.
-
Final Cleaning: After the initial solvent rinse, the equipment can be washed with soap and water.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Chevalone B
Extensive searches for "Chevalone B" have yielded no specific information regarding its chemical properties, handling procedures, or associated hazards. This suggests that "this compound" may be a proprietary name, a highly specialized or novel compound not yet documented in public safety literature, or a possible misspelling of another substance.
Without accurate identification and established safety data, it is not possible to provide the essential, immediate safety and logistical information requested, including specific personal protective equipment (PPE), operational protocols, and disposal plans. Providing generalized information without knowledge of the specific risks associated with "this compound" would be irresponsible and could compromise the safety of researchers, scientists, and drug development professionals.
To ensure the safety of all personnel, it is critical to obtain the manufacturer's Safety Data Sheet (SDS) for "this compound." The SDS will provide detailed information on:
-
Section 2: Hazards Identification: This will describe the specific health and physical hazards.
-
Section 7: Handling and Storage: This will outline safe handling practices and storage requirements.
-
Section 8: Exposure Controls/Personal Protection: This section will specify the required personal protective equipment, such as gloves, eye protection, and respiratory protection.
-
Section 13: Disposal Considerations: This will provide guidance on proper disposal methods.
Once the specific hazards of "this compound" are understood from the SDS, a comprehensive risk assessment should be conducted to establish safe handling and emergency procedures.
General Guidance for Handling Unknown Chemicals
In the absence of specific information, and as a matter of general laboratory safety, the handling of any unknown substance should proceed with the utmost caution, assuming a high level of hazard. The following general guidelines for personal protective equipment are based on the tiered system established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2]
| PPE Level | Protection Provided | Examples of Equipment |
| Level A | Highest level of respiratory, skin, and eye protection. Required for high potential for exposure to hazardous vapors, gases, or particulates.[1] | - Fully encapsulated chemical-resistant suit- Self-contained breathing apparatus (SCBA)[1][2]- Chemical-resistant inner and outer gloves- Chemical-resistant boots |
| Level B | Highest level of respiratory protection with less skin protection.[1][2] | - SCBA[1][2]- Hooded chemical-resistant clothing[2]- Chemical-resistant inner and outer gloves- Chemical-resistant boots |
| Level C | Air-purifying respirator is used when the contaminant and concentration are known.[1] | - Full-face or half-mask air-purifying respirator[2]- Hooded chemical-resistant clothing[2]- Chemical-resistant inner and outer gloves- Chemical-resistant boots |
| Level D | Minimal protection for nuisance-level contamination only.[2] | - Coveralls- Safety glasses or chemical splash goggles[2]- Gloves- Chemical-resistant, steel-toe boots or shoes[2] |
Operational Workflow for Unidentified Substances
The following diagram outlines a logical workflow for handling a substance for which immediate, specific safety information is not available.
Caption: Workflow for handling chemicals with unknown initial safety information.
Disposal of Chemical Waste
Proper disposal of chemical waste is governed by federal, state, and local regulations.[3] For an unknown substance, it must be treated as hazardous waste.
General Disposal Steps:
-
Containment: Ensure the waste is in a sealed, properly labeled container.
-
Characterization: If the substance cannot be identified, it may need to be analyzed to determine its properties for proper disposal.
-
Segregation: Keep unknown waste separate from other chemical waste streams.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will provide guidance on the proper procedures for disposing of unknown hazardous waste. In the United States, the Resource Conservation and Recovery Act (RCRA) dictates hazardous waste management.[3]
For trace-contaminated materials and empty containers, disposal methods vary. For instance, packaging that held a "P-listed" hazardous waste is itself considered hazardous waste and must be disposed of accordingly.[4]
It is imperative to verify the identity of "this compound" and obtain the Safety Data Sheet before any handling or experimental work begins. Proceeding without this information could result in significant health and safety risks.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
